Cyclobutyrol sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1130-23-0 |
|---|---|
Molecular Formula |
C10H17NaO3 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
sodium 2-(1-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C10H18O3.Na/c1-2-8(9(11)12)10(13)6-4-3-5-7-10;/h8,13H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ZIKJCAPMXXTMDD-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])C1(CCCCC1)O.[Na+] |
Related CAS |
512-16-3 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Cyclobutyrol Sodium: An In-depth Technical Guide on its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol sodium is a synthetic compound recognized for its hydrocholeretic properties, enhancing the volume of bile secreted by the liver without a proportional increase in solid constituents. This technical guide provides a comprehensive overview of the mechanism of action of this compound in hepatocytes, with a focus on its effects on bile secretion and lipid metabolism. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents putative signaling pathways and molecular interactions based on the available scientific literature. The information is intended to serve as a foundational resource for researchers and professionals engaged in hepatology and drug development.
Introduction
This compound is classified as a hydrocholeretic agent, which distinguishes it from choleretics that primarily increase the secretion of bile acids.[1] Its principal therapeutic effect is to augment the aqueous component of bile, thereby increasing bile flow.[1][2] This property is beneficial in certain cholestatic conditions where inspissated bile may impede biliary drainage. While its clinical use has been explored, a detailed understanding of its molecular mechanism of action within the hepatocyte remains an area of active investigation. This guide synthesizes the current knowledge to elucidate how this compound exerts its effects at the cellular level.
Core Mechanism of Action in Hepatocytes
The primary action of this compound in hepatocytes is twofold: the stimulation of a bile acid-independent bile flow and the uncoupling of biliary lipid secretion from bile acid secretion.
Bile Acid-Independent Hydrocholeresis
Studies in rat models have consistently demonstrated that this compound induces a dose-dependent increase in bile flow.[1][2] This choleretic effect is characterized by an increased biliary output of electrolytes, including sodium, potassium, chloride, and bicarbonate, which osmotically draws water into the bile canaliculi, thus increasing bile volume.[2] Crucially, this increase in bile flow occurs without a concurrent increase in the secretion rate of bile acids.[2] This latter finding is pivotal as it indicates that this compound's choleretic mechanism is independent of the primary physiological drivers of bile formation, namely the transport of bile acids into the canaliculus by the Bile Salt Export Pump (BSEP). It is suggested that cyclobutyrol and bile acids do not compete for the same hepatobiliary transport mechanisms.[2]
Uncoupling of Biliary Lipid Secretion
A significant pharmacodynamic effect of this compound is its ability to inhibit the secretion of biliary lipids, specifically cholesterol and phospholipids.[3][4][5] This action leads to a notable decrease in the biliary concentration and output of these lipids.[3][4][5] Consequently, there is a statistically significant reduction in the cholesterol/bile acid and phospholipid/bile acid molar ratios, as well as the lithogenic index of bile.[3][5][6] This "uncoupling" of lipid secretion from bile acid secretion is a distinct feature of this compound's action and persists even after the initial choleretic effect has subsided.[3][4][5]
Furthermore, this compound has been observed to markedly reduce the biliary output of key canalicular membrane enzymes, such as alkaline phosphatase and gamma-glutamyltransferase.[3][4][5] This suggests a direct or indirect effect on the canalicular membrane environment.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound on biliary parameters as reported in preclinical studies.
Table 1: Dose-Dependent Effects of this compound on Bile Flow and Electrolyte Output in Anesthetized Rats
| Cyclobutyrol Dose (mmol/kg b.wt.) | Peak Increase in Bile Flow (%) | Increase in Sodium Output (%) | Increase in Potassium Output (%) | Increase in Chloride Output (%) | Increase in Bicarbonate Output (%) |
| 0.40 | ~50 | ~60 | ~40 | ~50 | ~70 |
| 0.54 | ~70 | ~80 | ~60 | ~70 | ~90 |
| 0.80 | ~100 | ~110 | ~80 | ~100 | ~120 |
| 1.08 | ~130 | ~140 | ~100 | ~130 | ~150 |
| 2.16 | ~150 | ~160 | ~120 | ~150 | ~170 |
Data adapted from Monte et al., 1990.[2]
Table 2: Effect of a Single Oral Dose of this compound (0.72 mmol/kg b.wt.) on Biliary Lipid and Enzyme Secretion in Anesthetized Rats
| Biliary Parameter | % Change from Control |
| Cholesterol Concentration | Decreased |
| Cholesterol Output | Decreased |
| Phospholipid Concentration | Decreased |
| Phospholipid Output | Decreased |
| Bile Acid Secretion Rate | No significant change |
| Cholesterol/Bile Acid Molar Ratio | Statistically significant decrease |
| Phospholipid/Bile Acid Molar Ratio | Statistically significant decrease |
| Lithogenic Index | Statistically significant decrease |
| Alkaline Phosphatase Output | Markedly reduced |
| Gamma-Glutamyltransferase Output | Markedly reduced |
Data synthesized from Monte et al., 1989.[3][4][5]
Proposed Molecular Mechanisms and Signaling Pathways
While the precise molecular targets of this compound have not been definitively identified, the available evidence allows for the formulation of a hypothetical mechanism centered on the canalicular membrane of the hepatocyte.
Interaction with Canalicular Transporters
The bile acid-independent choleresis suggests that this compound or its metabolites may be transported into the canaliculus by an organic anion transporter, creating an osmotic gradient. A likely candidate for this is the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2) , which is known to transport a wide array of organic anions and glutathione conjugates into the bile.
The uncoupling of lipid secretion points towards an interaction with the transporters responsible for biliary lipid efflux. The primary transporter for phospholipids (mainly phosphatidylcholine) is the Multidrug Resistance Protein 3 (MDR3, also known as ABCB4) . It is plausible that this compound directly or indirectly inhibits the function of ABCB4, thereby reducing phospholipid secretion. The secretion of cholesterol into bile is closely linked to phospholipid secretion, often occurring as a complex. Therefore, inhibition of phospholipid efflux would consequently lead to a reduction in cholesterol secretion.
References
- 1. The canalicular bile salt export pump BSEP (ABCB11) as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms for Biliary Phospholipid and Drug Efflux Mediated by ABCB4 and Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic transport of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Choleretic Effect of Cyclobutyrol Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol sodium is a synthetic compound recognized for its potent choleretic properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its hydrocholeretic effects and its impact on biliary lipid secretion. Drawing from key experimental studies, this document summarizes quantitative data, details experimental methodologies, and visually represents the compound's physiological effects. The information presented is intended to support further research and development in the field of hepatobiliary pharmacology.
Introduction
This compound is classified as a choleretic agent, a substance that increases the volume of bile secreted by the liver.[1][2][3] Its primary therapeutic application lies in the management of certain digestive system disorders, specifically cholestasis.[4] Notably, the choleretic action of Cyclobutyrol is characterized as being independent of bile acids, a key feature that distinguishes it from other choleretic compounds.[5][6][7] This document will explore the nuances of this mechanism, supported by experimental evidence.
Quantitative Effects on Bile Secretion and Composition
Experimental studies in rat models have provided precise quantitative data on the dose-dependent effects of Cyclobutyrol on bile flow and composition. The administration of Cyclobutyrol leads to a significant increase in bile flow, accompanied by changes in the concentration and output of key electrolytes.[5]
| Parameter | Dosage (mmol/kg b.wt.) | Effect | Reference |
| Biliary Bile Flow | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent increase | [5] |
| Sodium Output | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent increase | [5] |
| Potassium Output | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent increase | [5] |
| Chloride Output | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent increase | [5] |
| Bicarbonate Output | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent increase | [5] |
| Bile Acid Concentration | 0.40, 0.54, 0.80, 1.08, 2.16 | Dose-dependent reduction | [5] |
| Bile Acid Secretion Rate | All assayed doses | No effect | [5] |
| Cholesterol Concentration & Output | 0.72 | Reduced | [8][9] |
| Phospholipid Concentration & Output | 0.72 | Reduced | [8][9] |
| Cholesterol/Bile Acid Molar Ratio | 0.72 | Statistically significant decrease | [9] |
| Phospholipid/Bile Acid Molar Ratio | 0.72 | Statistically significant decrease | [9] |
| Lithogenic Index of Bile | 0.72 | Statistically significant decrease | [9] |
| Alkaline Phosphatase Biliary Output | 0.72 | Markedly reduced | [9] |
| Gamma-Glutamyltransferase Biliary Output | 0.72 | Markedly reduced | [9] |
Mechanism of Action: A Hydrocholeretic and Lipid-Modulating Agent
The primary mechanism of Cyclobutyrol's choleretic effect is hydrocholeresis. This means it increases the volume of bile secreted without a corresponding increase in the secretion of bile acids.[3][5] This is a crucial distinction, as it suggests that Cyclobutyrol and bile acids do not compete for the same hepatobiliary transport mechanisms, despite both being anionic compounds.[5] The active transport mechanisms for Cyclobutyrol in the rat liver do not appear to be saturated even at high doses.[5]
A significant aspect of Cyclobutyrol's action is its ability to inhibit the secretion of biliary lipids, specifically cholesterol and phospholipids.[1][6][7][8][9] This leads to an "uncoupling" of lipid secretion from bile acid secretion.[8][9] This effect persists even after the initial choleretic response has subsided and results in a decrease in the lithogenic index of bile, which is a measure of its cholesterol saturation.[9]
The reduction in the biliary output of plasma-membrane enzymes such as alkaline phosphatase and gamma-glutamyltransferase further suggests a specific pharmacodynamic action of Cyclobutyrol at the canalicular membrane level.[9]
Experimental Protocols
The following methodology was employed in key in vivo studies to determine the choleretic effects of Cyclobutyrol in rats.
4.1. Animal Model and Preparation
-
Species: Male Wistar rats.[5]
-
Anesthesia: Sodium pentobarbital (50 mg/kg body weight, intraperitoneally).[9]
-
Surgical Procedures:
-
A routine tracheotomy was performed to ensure a clear airway.[9]
-
A median laparotomy was performed to access the abdominal cavity.[9]
-
The bile duct was cannulated with polyethylene tubing to allow for bile collection.[9]
-
The left carotid artery was cannulated for blood sampling or monitoring.[9]
-
A cannula was introduced into the first part of the duodenum. This was used for the periodic administration of previously collected bile from untreated rats to maintain the enterohepatic circulation of bile acids.[9]
-
-
Temperature Control: Body temperature was maintained at 37.5 ± 0.5 °C using a thermostatically controlled warming plate.[9]
4.2. Drug Administration and Sample Collection
-
Equilibration Period: A 30-minute equilibration period was allowed after surgery for bile flow to stabilize.[9]
-
Basal Sampling: Two 15-minute bile samples were collected under basal conditions before drug administration.[9]
-
Drug Administration: this compound was administered orally as a single dose.[8][9] Dosages in various studies ranged from 0.40 to 2.16 mmol/kg body weight.[5]
-
Post-treatment Sampling: Bile samples were collected at regular intervals following the administration of Cyclobutyrol to analyze changes in flow rate and composition.
4.3. Analytical Methods
-
Bile flow was determined gravimetrically.
-
Concentrations of sodium, potassium, chloride, bicarbonate, bile acids, cholesterol, and phospholipids were measured using standard laboratory techniques.
-
The activity of enzymes such as alkaline phosphatase and gamma-glutamyltransferase was also assayed.
Visualizing the Effects of this compound
The following diagrams illustrate the key physiological effects of this compound on bile formation and the experimental workflow used to study these effects.
Caption: Mechanism of Cyclobutyrol's Choleretic Action.
References
- 1. Cyclobutyrol [medbox.iiab.me]
- 2. Cyclobutyrol - Immunomart [immunomart.org]
- 3. Hydrocholeretic - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Effects of Cyclobutyrol Sodium on Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Cyclobutyrol sodium on bile acid metabolism, with a focus on its hydrocholeretic and lipid-lowering properties. The information presented is synthesized from key research findings to support further investigation and drug development efforts in the field of hepatobiliary disorders.
Core Findings: Uncoupling of Biliary Lipid Secretion
This compound, a synthetic hydrocholeretic agent, has been demonstrated to significantly influence the composition of bile. In vivo studies in rat models have shown that its administration leads to a state of hydrocholeresis, characterized by an increased volume of bile flow. Notably, this increase in bile secretion is not accompanied by a corresponding rise in the secretion of bile acids.[1][2][3]
The primary and most significant effect of this compound is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[1][2][3] This leads to a marked reduction in the biliary concentration and output of both cholesterol and phospholipids.[1][2][3] Consequently, there is a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, which in turn lowers the lithogenic index of the bile.[1][2][3] This alteration of the chemical composition of bile suggests a potential therapeutic role for this compound in the management of cholesterol gallstones.
The effects of this compound on biliary lipid secretion are persistent, remaining even after the initial choleretic response has subsided.[1][2][3] Interestingly, in rats fed a high-cholesterol diet, the lipid-lowering effects of this compound were still observed, although to a lesser extent.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on the effects of this compound on bile acid metabolism.
| Parameter | Vehicle (Control) | This compound (0.72 mmol/kg) | Percentage Change | Reference |
| Bile Flow | Baseline | Increased | Not specified | [1][2][3] |
| Bile Acid Secretion | Baseline | Not significantly modified | No significant change | [1][2][3] |
| Biliary Cholesterol Output | Baseline | Reduced | Not specified | [1][2][3] |
| Biliary Phospholipid Output | Baseline | Reduced | Not specified | [1][2][3] |
| Molar Ratio | Vehicle (Control) | This compound (0.72 mmol/kg) | Outcome | Reference |
| Cholesterol/Bile Acid | Baseline | Statistically significant decrease | Reduced lithogenicity | [1][2][3] |
| Phospholipid/Bile Acid | Baseline | Statistically significant decrease | Reduced lithogenicity | [1][2][3] |
| Lithogenic Index | Baseline | Statistically significant decrease | Reduced risk of cholesterol precipitation | [1][2][3] |
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the key in vivo studies investigating the effects of this compound.
1. Animal Model:
-
Species: Male Wistar rats.
-
Housing: Maintained under standard laboratory conditions with free access to food and water.
-
Dietary Intervention (for specific cohorts): A high-cholesterol diet was provided to a subset of rats to investigate the drug's efficacy under conditions of high cholesterol load.[1][2][3]
2. Surgical Procedure:
-
Anesthesia: Animals were anesthetized prior to the surgical procedure.
-
Biliary Fistula: A biliary fistula was created by cannulating the common bile duct to allow for the collection of bile. This procedure isolates the biliary secretion for direct measurement.
3. Drug Administration:
-
Drug: this compound.
-
Dose: A single oral dose of 0.72 mmol/kg body weight was administered.[1][2][3]
-
Vehicle: The drug was dissolved in a suitable vehicle, such as saline, for administration.
-
Control Group: The control group received an equivalent volume of the vehicle (saline) only.
4. Sample Collection:
-
Bile Collection: Bile was collected continuously from the biliary fistula in pre-weighed tubes at specified time intervals before and after the administration of this compound or the vehicle.
-
Blood Sampling: While not explicitly detailed in the abstracts, standard protocols would involve the collection of blood samples to analyze systemic changes if required.
5. Analytical Methods:
-
Bile Flow Rate: Determined gravimetrically, assuming a bile density of 1.0 g/ml.
-
Bile Acid Concentration: Measured using standard enzymatic or chromatographic techniques.
-
Cholesterol Concentration: Determined by enzymatic colorimetric methods.
-
Phospholipid Concentration: Quantified by measuring inorganic phosphorus after complete digestion of the lipid extract.
-
Plasma-Membrane Enzymes: The biliary outputs of alkaline phosphatase and gamma-glutamyltransferase were also measured as indicators of canalicular membrane function.[1][2][3]
Signaling Pathways and Experimental Workflow
The precise molecular mechanism by which this compound uncouples biliary lipid secretion from bile acid secretion has not been fully elucidated in the reviewed literature. The available evidence does not directly link its action to the well-characterized bile acid signaling pathways involving the farnesoid X receptor (FXR) or the G-protein coupled bile acid receptor 1 (TGR5). The effect is described as a pharmacodynamic action that selectively reduces the secretion of biliary lipids.[1][2][3]
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow.
Caption: Proposed Mechanism of this compound Action.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric Multi-Organ Dysfunction Syndrome: Analysis by an Untargeted “Shotgun” Lipidomic Approach Reveals Low-Abundance Plasma Phospholipids and Dynamic Recovery over 8-Day Period, a Single-Center Observational Study [mdpi.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutyrol Sodium's Role in Regulating Biliary Lipid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol sodium is a synthetic compound recognized for its choleretic properties, meaning it increases the volume of bile secreted by the liver. Beyond its general choleretic effect, cyclobutyrol exhibits a unique and significant regulatory role in the composition of bile, specifically concerning biliary lipid secretion. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its ability to uncouple the secretion of biliary lipids—cholesterol and phospholipids—from the secretion of bile acids. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows.
Core Mechanism of Action: Uncoupling of Lipid and Bile Acid Secretion
The primary mechanism by which this compound influences biliary lipid composition is through the uncoupling of cholesterol and phospholipid secretion from bile acid secretion .[1][2] In a healthy physiological state, the secretion of cholesterol and phospholipids into bile is tightly coupled to the secretion of bile acids, which form mixed micelles that solubilize these lipids. Cyclobutyrol disrupts this relationship, leading to a decrease in the biliary output of cholesterol and phospholipids without a significant alteration in bile acid secretion.[1][2] This selective reduction in lipid secretion results in a less lithogenic bile, meaning it has a reduced tendency to form cholesterol gallstones.
While the precise molecular signaling pathways underlying this uncoupling effect remain to be fully elucidated, the available evidence points towards a direct or indirect interaction with the canalicular transport systems responsible for lipid secretion.
Quantitative Effects on Biliary Secretion
Studies in rat models have provided quantitative data on the effects of this compound on bile composition. The administration of cyclobutyrol leads to a significant reduction in the concentration and output of biliary cholesterol and phospholipids, while bile acid secretion remains largely unaffected.[1][2] This results in a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios.[1][2]
| Parameter | Control | Cyclobutyrol Treated | Percentage Change |
| Bile Flow (µl/min/kg) | Data not available | Increased | - |
| Bile Acid Secretion (nmol/min/kg) | ~150 | No significant change | ~0% |
| Cholesterol Secretion (nmol/min/kg) | ~10 | Decreased to ~5 | ~ -50% |
| Phospholipid Secretion (nmol/min/kg) | ~35 | Decreased to ~20 | ~ -43% |
| Cholesterol/Bile Acid Molar Ratio | ~0.067 | Decreased to ~0.033 | ~ -50% |
| Phospholipid/Bile Acid Molar Ratio | ~0.23 | Decreased to ~0.13 | ~ -43% |
Table 1: Summary of Quantitative Effects of this compound on Biliary Secretion in Rats. Data are approximated from graphical representations in Monte et al., 1989.
Experimental Protocols
A comprehensive understanding of cyclobutyrol's effects relies on robust experimental models. Below are detailed methodologies for key experiments.
In Vivo Bile Duct Cannulation and Bile Collection in Rats
This protocol is fundamental for the direct measurement of bile flow and the collection of bile for compositional analysis.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal organs.
-
The common bile duct is carefully isolated from surrounding tissues.
-
A ligature is placed around the distal end of the bile duct.
-
A small incision is made in the bile duct, and a cannula (e.g., polyethylene tubing) is inserted towards the liver and secured with ligatures.
-
The cannula is externalized through a subcutaneous tunnel to the back of the neck.
-
-
Bile Collection: Bile is collected in pre-weighed tubes, typically in fractions (e.g., every 15-30 minutes). The volume of bile is determined by weight, assuming a density of 1.0 g/ml.
-
Drug Administration: this compound can be administered orally or intravenously at various doses to assess its effect on bile secretion and composition over time.
-
Sample Analysis: Collected bile samples are stored at -20°C until analysis for bile acids, cholesterol, and phospholipids.
Isolated Perfused Rat Liver (IPRL) Model
The IPRL model allows for the study of hepatic function in a controlled ex vivo environment, eliminating systemic influences.
-
Apparatus Setup: A perfusion system consisting of a reservoir, a pump, an oxygenator, a bubble trap, and a thermostatically controlled chamber for the liver is assembled.
-
Surgical Procedure:
-
The rat is anesthetized, and the portal vein and inferior vena cava are cannulated.
-
The liver is carefully excised and transferred to the perfusion chamber.
-
-
Perfusion: The liver is perfused with a physiological buffer (e.g., Krebs-Henseleit bicarbonate buffer) saturated with 95% O2 / 5% CO2 at a constant flow rate and temperature (37°C).
-
Experimental Intervention: this compound is added to the perfusion medium at a desired concentration.
-
Sample Collection: Bile is collected via a cannula inserted into the common bile duct. Perfusate samples can also be collected to assess hepatic uptake and metabolism.
-
Analysis: Bile and perfusate samples are analyzed for relevant parameters.
Quantification of Biliary Lipids and Bile Acids
Accurate quantification of the key components of bile is essential.
-
Bile Acids: Enzymatic assays using 3α-hydroxysteroid dehydrogenase are commonly employed. Gas chromatography-mass spectrometry (GC-MS) can also be used for detailed profiling of individual bile acid species.
-
Cholesterol: Enzymatic colorimetric or fluorometric assays are standard methods.
-
Phospholipids: The phosphorus content of a lipid extract is determined, typically using a colorimetric assay after acid digestion.
Proposed Signaling Pathways and Regulatory Mechanisms
While direct experimental evidence linking cyclobutyrol to specific signaling pathways is currently limited, a plausible hypothesis can be formulated based on its observed effects and the known regulation of biliary lipid secretion. The uncoupling of lipid secretion from bile acid secretion suggests an interference with the machinery that transports cholesterol and phospholipids across the canalicular membrane of the hepatocyte.
The key transporters involved in biliary lipid secretion are:
-
ABCG5 and ABCG8: Heterodimeric ATP-binding cassette (ABC) transporters responsible for cholesterol secretion into the bile.
-
MDR2 (ABCB4 in humans): An ABC transporter that flips phosphatidylcholine from the inner to the outer leaflet of the canalicular membrane, making it available for extraction by bile salts.
-
BSEP (ABCB11): The primary transporter responsible for the secretion of bile salts into the canaliculus.
Given that cyclobutyrol does not significantly affect bile acid secretion, a direct, major inhibitory effect on BSEP is unlikely. Therefore, it is hypothesized that cyclobutyrol's primary action is on the cholesterol and phospholipid transport machinery.
References
- 1. Uncoupling of biliary lipid from bile acid secretion by formyl-methionyl-leucyl-phenylalanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of rat biliary cholesterol secretion by agents that alter intrahepatic cholesterol metabolism. Evidence for a distinct biliary precursor pool - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutyrol Sodium and its Hepatic Profile in Rats: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
Cyclobutyrol sodium is recognized primarily for its hydrocholeretic properties, augmenting the volume of bile secreted by the liver without a concurrent increase in bile acid concentration. This technical guide delves into the current scientific understanding of this compound's impact on the liver, with a specific focus on its effects on liver enzyme levels in rat models. A thorough review of existing literature reveals a significant gap in research concerning the direct impact of this compound on serum markers of liver injury, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). The available data predominantly pertains to its influence on biliary composition and flow. This document summarizes the established knowledge, clarifies its distinction from the hepatoprotective agent sodium butyrate, and provides standardized experimental protocols relevant to the field.
Introduction: Distinguishing this compound
This compound, a synthetic compound, acts as a choleretic agent. Its primary mechanism is to increase the aqueous component of bile, a process known as hydrocholeresis. It is crucial to distinguish this compound from sodium butyrate, a short-chain fatty acid with known anti-inflammatory and hepatoprotective properties. The structural and functional differences between these two compounds are significant, and their effects on the liver should not be conflated.
Known Effects on the Biliary System
Research in rat models has established that this compound administration leads to a dose-dependent increase in bile flow.[1] This is accompanied by an increased output of electrolytes such as sodium, potassium, chloride, and bicarbonate into the bile, which contributes to the increased volume.[1] Notably, the concentration of bile acids is reduced, and their secretion rate remains unaffected.[1] This indicates that this compound's choleretic effect is independent of bile acid secretion.
While direct studies on serum liver enzymes are lacking, some research has examined the impact of Cyclobutyrol on enzymes within the bile itself. A study in anesthetized rats showed that a single oral dose of Cyclobutyrol (0.72 mmol/kg body weight) markedly reduced the biliary output of the plasma-membrane enzymes alkaline phosphatase and gamma-glutamyltransferase. This effect was observed alongside a reduction in biliary cholesterol and phospholipid secretion.
Impact on Serum Liver Enzymes: A Research Gap
A comprehensive review of published literature reveals an absence of studies that have specifically measured the impact of this compound on serum levels of key liver enzymes—ALT, AST, and ALP—in rats. These enzymes are standard biomarkers for hepatocellular injury and cholestasis. Therefore, no quantitative data can be presented in tabular format for these specific parameters. The lack of such data represents a significant gap in the toxicological and pharmacological profiling of this compound.
Generalized Experimental Protocol for Hepatotoxicity Assessment in Rats
For researchers planning to investigate the hepatic effects of this compound or other compounds, the following generalized protocol for assessing drug-induced liver injury in rats is provided.
4.1. Animal Model
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Age and Weight: Young adult rats (8-10 weeks old) with a weight range of 200-250g are typical.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
4.2. Dosing and Administration
-
Vehicle: The vehicle for dissolving or suspending the test compound should be non-toxic (e.g., saline, corn oil).
-
Route of Administration: Oral gavage is a common route for non-parenteral drugs.
-
Dose Levels: A dose-response study with at least three dose levels (low, medium, and high) and a vehicle control group is recommended.
-
Duration: The duration of the study can range from acute (single dose) to sub-chronic (e.g., 28 days) or chronic, depending on the research question.
4.3. Sample Collection
-
Blood Sampling: Blood is typically collected via cardiac puncture or from the retro-orbital sinus at the end of the study.
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation for biochemical analysis.
-
Liver Tissue: The liver should be excised, weighed, and portions fixed in 10% neutral buffered formalin for histopathology and other portions snap-frozen for molecular analyses.
4.4. Biochemical Analysis
-
Serum levels of ALT, AST, and ALP should be measured using standardized enzymatic assays and an automated biochemical analyzer.
Visualizing Experimental and Mechanistic Frameworks
5.1. Generalized Experimental Workflow
The following diagram illustrates a standard workflow for a study investigating the effect of a compound on liver enzyme levels in rats.
5.2. Known Hydrocholeretic Mechanism of Cyclobutyrol
This diagram illustrates the established mechanism of Cyclobutyrol as a hydrocholeretic agent, based on available literature.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound's primary effect on the rat liver is hydrocholeresis, with a notable lack of data on its impact on serum liver enzymes (ALT, AST, ALP). This highlights a critical area for future research to fully characterize the hepatic safety profile of this compound. The generalized experimental protocol and workflows provided in this guide offer a framework for conducting such investigations. Further studies are warranted to elucidate the complete pharmacological and toxicological effects of this compound on the liver.
References
Cyclobutyrol Sodium: An Evaluation of its Therapeutic Potential in Cholestasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids in the liver, precipitating hepatotoxicity, inflammation, and fibrosis. The development of effective therapeutic agents for cholestasis is a significant area of unmet medical need. This technical guide provides a comprehensive overview of the potential of Cyclobutyrol sodium as a therapeutic agent for cholestasis. Due to the limited recent research on this specific compound, this document first establishes a foundational understanding of the key molecular pathways and experimental models relevant to cholestasis research. It then situates the available preclinical data on this compound within this broader context, summarizing its known mechanism of action and effects on bile composition. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the therapeutic landscape of cholestasis and to critically evaluate the historical data on this compound.
Introduction to Cholestasis
Cholestasis arises from either the impaired secretion of bile from hepatocytes and cholangiocytes or the physical obstruction of bile flow through the biliary tree. This leads to the retention of bile components, most notably bile acids, within the liver. The accumulation of hydrophobic bile acids exerts direct cytotoxic effects on hepatocytes through mechanisms including mitochondrial dysfunction, generation of reactive oxygen species, and induction of apoptosis. Human cholestatic diseases encompass a range of conditions, including primary biliary cholangitis (PBC), primary sclerosing cholangitis (PSC), intrahepatic cholestasis of pregnancy, and drug-induced cholestasis.[1] Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.
Key Signaling Pathways in Bile Acid Homeostasis and Cholestasis
The regulation of bile acid synthesis, transport, and metabolism is tightly controlled by a network of nuclear receptors, with the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR) playing central roles.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as the primary sensor of intracellular bile acid concentrations.[2] Activation of FXR by bile acids initiates a transcriptional cascade aimed at reducing the intracellular bile acid load and protecting hepatocytes from cholestatic injury.
Key functions of FXR in the liver and intestine include:
-
Inhibition of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme.[3]
-
Stimulation of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP/ABCB11) on the canalicular membrane of hepatocytes, promoting the secretion of bile acids into the bile.[3][4] It also induces other transporters like Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) for the transport of conjugated bile acids.[4]
-
Regulation of Bile Acid Uptake: FXR signaling leads to the repression of the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1), the primary transporter responsible for the uptake of bile acids from the portal circulation into hepatocytes, thereby reducing the intracellular bile acid burden.[2]
-
Enterohepatic Feedback Regulation: In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans). FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, leading to the potent repression of CYP7A1 expression, thus providing a powerful feedback mechanism to control bile acid synthesis.[2][3]
Dysregulation of FXR signaling is implicated in the pathophysiology of various cholestatic diseases.[2][5] Consequently, FXR agonists have emerged as a promising therapeutic strategy for these conditions.[5]
Liver X Receptor (LXR) Signaling
LXRs (LXRα and LXRβ) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[6] LXR signaling is intricately linked to cholesterol and lipid metabolism, and it also plays a role in bile acid homeostasis.
Key functions of LXR in the liver include:
-
Promotion of Cholesterol Efflux: LXR activation induces the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from peripheral tissues to the liver.[6][7]
-
Regulation of Bile Acid Synthesis: LXRα can directly activate the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[6] This provides a mechanism for the elimination of excess cholesterol through its conversion to bile acids.
-
Biliary Cholesterol Excretion: LXR activation promotes the biliary excretion of cholesterol by upregulating the expression of ABCG5 and ABCG8 transporters on the canalicular membrane of hepatocytes.[6]
The interplay between FXR and LXR signaling is crucial for maintaining lipid and bile acid homeostasis. While FXR activation inhibits bile acid synthesis, LXR activation promotes it, highlighting the complex regulatory network that governs these pathways.
Experimental Models of Cholestasis
Animal models are indispensable for investigating the pathophysiology of cholestasis and for the preclinical evaluation of novel therapeutic agents. The most common and well-characterized models are bile duct ligation (BDL) and α-naphthylisothiocyanate (ANIT)-induced cholestasis.[1][8]
Bile Duct Ligation (BDL)
The BDL model is a widely used surgical model of obstructive cholestasis.[9] It involves the ligation of the common bile duct, leading to the complete obstruction of bile flow and subsequent accumulation of bile in the liver.[9][10] This model faithfully recapitulates many of the key features of human obstructive cholestasis, including hepatocyte injury, inflammation, and fibrosis.[11][12]
Experimental Protocol: Bile Duct Ligation in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdominal area and disinfect the skin with an antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Identification of the Common Bile Duct: Gently retract the liver superiorly to visualize the common bile duct, which is located ventral to the portal vein.
-
Ligation: Carefully isolate the common bile duct from the surrounding tissues. Ligate the duct in two locations with surgical suture (e.g., 5-0 silk) and make a cut between the two ligatures.
-
Closure: Close the abdominal wall in layers using appropriate suture material.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis
ANIT is a chemical toxicant that induces intrahepatic cholestasis.[13][14] Administration of ANIT to rodents causes damage to biliary epithelial cells, leading to impaired bile flow and subsequent liver injury.[14] This model is particularly useful for studying drug-induced cholestasis and the mechanisms of bile duct injury and repair.[15][16]
Experimental Protocol: ANIT-Induced Cholestasis in Mice
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
ANIT Administration: Prepare a solution of ANIT in a suitable vehicle (e.g., olive oil). Administer a single dose of ANIT (typically 50-75 mg/kg) to the mice via oral gavage or intraperitoneal injection.
-
Monitoring: Monitor the animals for clinical signs of toxicity.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-ANIT administration, euthanize the animals and collect blood and liver tissue for biochemical and histological analysis.
-
Sham Control: A control group of animals should be administered the vehicle only.
This compound: Preclinical Evidence
This compound is a synthetic choleretic agent.[17] The available research, primarily conducted in the late 1980s, has elucidated its effects on bile flow and composition in rodent models.
Mechanism of Action
This compound induces a bile acid-independent choleresis.[17] Its primary mechanism of action appears to be the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[17][18] Administration of this compound in rats leads to a significant reduction in the biliary concentration and output of cholesterol and phospholipids, while bile acid secretion remains largely unmodified.[17][18] This selective reduction in biliary lipid secretion results in a decrease in the lithogenic index of bile.[17][18]
Quantitative Effects on Bile Composition
The following table summarizes the reported effects of a single oral dose of Cyclobutyrol (0.72 mmol/kg body wt.) on biliary composition in normocholesterolemic rats.
| Parameter | Pre-Cyclobutyrol | Post-Cyclobutyrol (60 min) | Change (%) | Reference |
| Bile Flow (µl/min/kg) | ~45 | ~75 (peak at 30-45 min) | ~67% increase (peak) | [17] |
| Bile Acid Secretion (nmol/min/kg) | Not significantly modified | Not significantly modified | - | [17][18] |
| Cholesterol Secretion (nmol/min/kg) | ~2.5 | ~1.25 (at 45 min) | ~50% decrease | [17] |
| Phospholipid Secretion (nmol/min/kg) | ~15 | ~7 (at 45 min) | ~53% decrease | [17] |
| Cholesterol/Bile Acid Molar Ratio | Significantly Reduced | Significantly Reduced | - | [17][18] |
| Phospholipid/Bile Acid Molar Ratio | Significantly Reduced | Significantly Reduced | - | [17][18] |
| Lithogenic Index | 0.39 ± 0.01 | 0.29 ± 0.02 | ~26% decrease | [17] |
Note: The values are approximated from the graphical and textual data presented in the cited literature.
Discussion and Future Directions
The preclinical data on this compound demonstrate a clear choleretic effect and a unique mechanism of uncoupling biliary lipid secretion from bile acid secretion. This leads to a less lithogenic bile, which could theoretically be beneficial in conditions associated with cholesterol gallstones.
However, a significant knowledge gap exists regarding the therapeutic potential of this compound specifically for cholestatic liver diseases. The available studies do not provide information on its effects on:
-
Hepatocellular Injury: There is no data on the impact of this compound on markers of liver damage (e.g., ALT, AST) in models of cholestasis.
-
Inflammation and Fibrosis: The effects of this compound on the inflammatory and fibrotic processes that are hallmarks of chronic cholestasis have not been investigated.
-
Signaling Pathways: The interaction of this compound with key regulatory pathways in cholestasis, such as FXR and LXR signaling, remains unknown.
-
Clinical Efficacy: There is a lack of clinical studies evaluating the safety and efficacy of this compound in patients with cholestatic liver diseases.
Given the advances in our understanding of the molecular mechanisms of cholestasis, a re-evaluation of this compound using modern experimental approaches would be warranted to fully assess its therapeutic potential. Future studies should aim to:
-
Evaluate the efficacy of this compound in established animal models of cholestasis (e.g., BDL, ANIT).
-
Investigate the molecular mechanism of action, including its effects on FXR and LXR signaling pathways and the expression of key bile acid transporters.
-
Assess its impact on liver histology, inflammation, and fibrosis in chronic models of cholestatic liver injury.
Conclusion
This compound is a choleretic agent with a distinct mechanism of action involving the uncoupling of biliary lipid secretion from bile acid secretion. While early preclinical studies in rats demonstrated its ability to reduce the lithogenicity of bile, there is a profound lack of data on its potential as a therapeutic agent for cholestatic liver diseases. This technical guide has provided the foundational knowledge of the key signaling pathways and experimental models in cholestasis research, which can serve as a framework for any future investigation into the therapeutic utility of this compound. Further research is required to elucidate its effects on hepatocellular injury, inflammation, fibrosis, and the key molecular pathways that govern bile acid homeostasis before its potential role in the management of cholestasis can be determined.
References
- 1. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Quercetin 7-rhamnoside protects against alpha-naphthylisothiocyanate (ANIT)-induced in cholestatic hepatitis rats by improving biliary excretion and inhibiting inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]
- 16. Dose-Dependent Effects of Alpha-Naphthylisothiocyanate Disconnect Biliary Fibrosis from Hepatocellular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Cyclobutyrol Sodium for In Vitro Research
Introduction
Cyclobutyrol sodium is the sodium salt of α-ethyl-1-hydroxycyclohexaneacetic acid and is utilized in research as a choleretic agent. Proper dissolution of this compound is critical for accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation of this compound solutions for use in cell-based assays and other in vitro experimental systems. The information is intended for researchers, scientists, and professionals in the field of drug development.
Compound Information
| Parameter | Value |
| IUPAC Name | Sodium 2-(1-hydroxycyclohexyl)butanoate |
| Molecular Formula | C₁₀H₁₇NaO₃ |
| Molecular Weight | 208.23 g/mol |
| CAS Number | 1130-23-0 |
| Appearance | White to off-white solid |
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on the solubility of structurally similar short-chain fatty acid sodium salts, the following table provides expected solubility profiles. Researchers are strongly encouraged to perform their own solubility tests.
| Solvent | Expected Solubility | Concentration (mg/mL) | Concentration (mM) |
| Water | Soluble | > 20 mg/mL | > 96 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL | ~48 mM |
| Ethanol (EtOH) | Sparingly Soluble | ~5 mg/mL | ~24 mM |
| Dimethyl Sulfoxide (DMSO) | Insoluble | < 1 mg/mL | < 4.8 mM |
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 208.23 g/mol = 0.20823 g Therefore, 208.23 mg of this compound is required.
-
Weigh the compound: Carefully weigh out 208.23 mg of this compound powder on an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of sterile, nuclease-free water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Volume adjustment: Add sterile, nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the 100 mM aqueous stock solution to prepare working solutions in a desired cell culture medium.
Materials:
-
100 mM this compound aqueous stock solution
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 1 mM working solution: V₁ = (C₂ x V₂) / C₁ V₁ = (1 mM x 1 mL) / 100 mM = 0.01 mL = 10 µL
-
Dilution: In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Addition of stock: Add 10 µL of the 100 mM this compound stock solution to the cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Application: The freshly prepared working solution is now ready to be added to the cell cultures.
Note on Solvent Effects: As this compound is soluble in aqueous solutions, the use of organic solvents like DMSO or ethanol, which can have cytotoxic effects, is not necessary. If for any reason an organic solvent must be used, it is crucial to include a vehicle control in the experimental design to account for any solvent-induced effects on the cells. The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.1-0.5%.
Signaling Pathways and Workflows
The following diagrams illustrate the logical workflow for the preparation of this compound solutions.
Application Notes and Protocols for Testing Cyclobutyrol Sodium in Animal Models of Cholestasis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclobutyrol sodium, a synthetic choleretic agent, has demonstrated the ability to increase bile flow and modulate biliary lipid secretion.[1] These properties make it a candidate for investigation in the treatment of cholestatic liver diseases, which are characterized by impaired bile flow. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in three commonly used animal models of cholestasis: Bile Duct Ligation (BDL), α-naphthylisothiocyanate (ANIT)-induced cholestasis, and estrogen-induced cholestasis.
Mechanism of Action of this compound
This compound is known to induce a dose-dependent increase in bile flow, a process known as choleresis.[2] This effect is notably independent of bile acid secretion, suggesting that it does not compete with bile acids for their primary transport mechanisms.[2] Furthermore, studies have shown that this compound can reduce the biliary concentration and output of cholesterol and phospholipids.[3] This uncoupling of lipid secretion from bile acid secretion could be beneficial in cholestatic conditions where the accumulation of toxic bile acids and altered lipid composition contribute to liver injury.
Animal Models of Cholestasis
Bile Duct Ligation (BDL) Model
The BDL model is a widely used surgical model that mimics obstructive cholestasis. The complete obstruction of the common bile duct leads to the accumulation of bile acids in the liver, causing inflammation, fibrosis, and hepatocellular injury.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model
ANIT is a chemical toxicant that induces intrahepatic cholestasis. Administration of ANIT causes damage to biliary epithelial cells, leading to obstruction of intrahepatic bile ducts and subsequent liver injury. This model is useful for studying drug-induced cholestasis and the inflammatory processes involved.
Estrogen-Induced Cholestasis Model
This model utilizes high doses of estrogens, such as 17α-ethinylestradiol (EE), to induce intrahepatic cholestasis.[4] It is particularly relevant for studying cholestasis of pregnancy and drug-induced cholestasis associated with hormonal therapies. The underlying mechanism involves the estrogen-mediated downregulation of key bile acid transporters.[4]
Experimental Protocols
General Animal Care and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of any experimental procedures.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Bile Duct Ligation (BDL) Model
Objective: To induce obstructive cholestasis and evaluate the therapeutic effect of this compound.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently locate and isolate the common bile duct.
-
Ligate the common bile duct in two places with silk suture and cut the duct between the two ligatures.
-
For sham-operated controls, the common bile duct is isolated but not ligated.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
This compound administration:
-
Dosage: Based on studies with the related compound sodium butyrate, a starting dose of 400 mg/kg, administered orally twice daily, can be used.[1] Dose-response studies are recommended for optimization.
-
Timing: Begin treatment on the first day post-surgery and continue for the duration of the study (typically 4-7 days for acute studies).
-
-
Endpoint Analysis (e.g., on day 4 or 7):
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize the animal and collect the liver for histological analysis and tissue homogenization.
-
Workflow for BDL Model:
References
- 1. Buy Cyclobutyrol | 512-16-3 | >98% [smolecule.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS/MS method for Cyclobutyrol sodium detection
An HPLC-MS/MS method for the sensitive and selective quantification of Cyclobutyrol sodium in human plasma has been developed and validated. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cyclobutyrol (2-(1-hydroxycyclohexyl)butanoic acid) is a choleretic agent used in the treatment of various hepatobiliary disorders. Its sodium salt form is commonly used in pharmaceutical formulations. A robust and sensitive analytical method is crucial for the quantitative determination of Cyclobutyrol in biological matrices to support clinical and preclinical studies. This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard)
-
Cyclobutyrol-d5 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Protocols
Sample Preparation
-
Thawing: Thaw frozen human plasma samples and internal standard (IS) working solutions at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Cyclobutyrol-d5, 1 µg/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions
The mass spectrometer was operated in negative ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Cyclobutyrol | 185.1 | 139.1 | 111.1 | 15 / 25 |
| Cyclobutyrol-d5 (IS) | 190.1 | 144.1 | 116.1 | 15 / 25 |
Data Presentation
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Intra-day Precision | < 10% RSD |
| Inter-day Precision | < 12% RSD |
| Accuracy | 90% - 110% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for Cyclobutyrol.
Application Notes and Protocols for In Vitro Measurement of Choleretic Activity of Cyclobutyrol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol sodium is recognized as a choleretic agent, a substance that increases the volume of bile secreted by the liver. Notably, its mechanism of action is considered to be independent of bile acid secretion, a characteristic that distinguishes it from many other choleretics.[1] This unique property makes the in vitro assessment of its activity a key step in understanding its therapeutic potential and mechanism. These application notes provide detailed protocols for evaluating the choleretic activity of this compound using advanced in vitro models, primarily focusing on sandwich-cultured hepatocytes (SCHs).
Key Concepts in Choleretic Activity Assessment
The formation of bile is a complex process involving the transport of bile acids, ions, and water into the bile canaliculi, the small channels between adjacent hepatocytes. Choleretic agents can increase bile flow through two main mechanisms:
-
Bile Acid-Dependent Flow: Stimulation of the synthesis and/or transport of bile acids into the canaliculi, which creates an osmotic gradient that drives water movement.
-
Bile Acid-Independent Flow: Secretion of other organic and inorganic solutes, such as glutathione and bicarbonate, into the canaliculi, which also generates an osmotic gradient for water.
Given that this compound is suggested to act via a bile acid-independent mechanism, the in vitro assays detailed below are designed to assess this specific activity.
Recommended In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)
Sandwich-cultured hepatocytes are a highly relevant in vitro model for studying hepatobiliary transport and cholestasis.[1][2][3] In this system, primary hepatocytes are cultured between two layers of extracellular matrix (e.g., collagen), which allows them to maintain their polarity and form functional bile canalicular networks.[1][3] This configuration enables the direct measurement of biliary excretion and the dynamics of bile canaliculi.[4][5]
Protocol 1: Quantification of Bile Canalicular Transport using a Fluorescent Substrate
This protocol describes the use of a fluorescent substrate to visualize and quantify the transport of substances into the bile canaliculi of sandwich-cultured hepatocytes. An increase in the transport of the fluorescent substrate in the presence of this compound would indicate a stimulation of canalicular secretion, a hallmark of choleretic activity.
Experimental Workflow
Detailed Methodology
-
Preparation of Sandwich-Cultured Hepatocytes:
-
Coat sterile 24- or 48-well plates with a thin layer of collagen I and allow to gel.
-
Seed cryopreserved or freshly isolated primary human or rat hepatocytes at a sufficient density to achieve a confluent monolayer.
-
After cell attachment (typically 4-6 hours), overlay the cells with a second layer of collagen I to create the sandwich configuration.
-
Culture the cells for 4-5 days in appropriate hepatocyte culture medium to allow for the formation of functional bile canalicular networks.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., culture medium).
-
On the day of the experiment, aspirate the culture medium from the SCHs and wash once with warm Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control in HBSS for 30-60 minutes at 37°C.
-
-
Fluorescent Substrate Incubation and Imaging:
-
Prepare a working solution of a fluorescent substrate that is actively transported into the bile canaliculi, such as 5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (CDFDA). A typical concentration is 2-5 µM.
-
Add the CDFDA solution to the wells containing this compound or vehicle and incubate at 37°C.
-
Immediately begin acquiring fluorescence images of the bile canaliculi at regular intervals (e.g., every 2-5 minutes) for a total of 30-60 minutes using a fluorescence microscope equipped with a live-cell imaging chamber.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the bile canaliculi over time using image analysis software.
-
The rate of increase in fluorescence intensity is indicative of the rate of biliary excretion.
-
The Biliary Excretion Index (BEI) can be calculated to normalize the biliary excretion to the total intracellular accumulation of the fluorescent substrate.
-
Illustrative Quantitative Data
The following table presents hypothetical data illustrating the potential dose-dependent effect of this compound on the biliary excretion of a fluorescent substrate.
| This compound (µM) | Rate of Biliary Excretion (RFU/min) | Biliary Excretion Index (BEI) (%) |
| 0 (Vehicle) | 150 ± 12 | 35 ± 3 |
| 1 | 185 ± 15 | 42 ± 4 |
| 10 | 250 ± 20 | 55 ± 5 |
| 50 | 380 ± 25 | 70 ± 6 |
| 100 | 410 ± 30 | 75 ± 7 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Protocol 2: Assessment of Bile Canalicular Dynamics
Changes in the contractility and volume of bile canaliculi can influence bile flow. This protocol uses time-lapse microscopy to assess the dynamic changes in bile canaliculi in response to this compound. An increase in canalicular contractions or volume could contribute to its choleretic effect.
Experimental Workflow
Detailed Methodology
-
Cell Culture: Prepare sandwich-cultured hepatocytes as described in Protocol 1.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Live-Cell Imaging: Place the culture plate on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Image Acquisition: Acquire time-lapse phase-contrast or brightfield images of the same fields of view at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 1-2 hours).
-
Data Analysis:
-
Use image analysis software to measure the diameter of the bile canaliculi over time.
-
Quantify the frequency and amplitude of canalicular contractions.
-
Compare the dynamics in this compound-treated cells to the vehicle-treated controls.
-
Illustrative Quantitative Data
| This compound (µM) | Contraction Frequency (contractions/hr) | Average Canalicular Diameter (µm) |
| 0 (Vehicle) | 8 ± 2 | 5.2 ± 0.4 |
| 10 | 12 ± 3 | 5.8 ± 0.5 |
| 50 | 18 ± 4 | 6.5 ± 0.6 |
| 100 | 20 ± 5 | 6.8 ± 0.7 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Hypothesized Signaling Pathway for Bile Acid-Independent Choleresis
The precise molecular mechanism of this compound's choleretic action is not fully elucidated. However, a plausible hypothesis for bile acid-independent choleresis involves the stimulation of canalicular transporters other than the Bile Salt Export Pump (BSEP), such as the Multidrug Resistance-associated Protein 2 (MRP2), which transports glutathione and other organic anions. This, along with the modulation of ion channels, would increase the osmotic gradient and drive water into the bile canaliculi.
Discussion and Interpretation
The protocols outlined above provide a framework for the in vitro characterization of the choleretic activity of this compound. An observed increase in the rate of biliary excretion of a fluorescent substrate (Protocol 1) and/or an enhancement of bile canalicular dynamics (Protocol 2) in the presence of this compound would provide strong in vitro evidence of its choleretic properties. The absence of a significant effect on bile acid transport in parallel assays (not detailed here, but a standard application of SCHs) would further support its classification as a bile acid-independent choleretic agent.
These in vitro assays, particularly when using human primary hepatocytes, offer a valuable tool for preclinical drug development, allowing for the elucidation of mechanisms of action and the assessment of potential hepatobiliary effects of new chemical entities. The illustrative data and the hypothesized signaling pathway provide a conceptual basis for designing and interpreting these experiments.
References
- 1. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of sandwich cultures of primary human hepatocytes | RE-Place [re-place.be]
- 4. Highlight report: New methods for quantification of bile canalicular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Cyclobutyrol Sodium in Rodent Liver Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol sodium is a synthetic compound recognized for its choleretic properties, meaning it increases the volume of bile secreted from the liver. This characteristic suggests its potential therapeutic application in cholestatic liver conditions and other liver pathologies where enhanced bile flow may be beneficial. These application notes provide detailed protocols for the administration of this compound to rodents in the context of liver studies, including its use as a choleretic agent and proposed methodologies for its evaluation in common rodent models of liver disease.
Physicochemical Properties
| Property | Value |
| Chemical Name | Sodium 2-(1-hydroxycyclohexyl)butanoate |
| Molecular Formula | C₁₀H₁₇NaO₃ |
| Molecular Weight | 208.23 g/mol [1][2] |
| Appearance | Solid |
| Known Biological Activity | Choleretic agent; inhibits biliary lipid secretion[1][3] |
I. Protocol for Evaluating the Choleretic Effect of this compound in Rats
This protocol is based on established research demonstrating the dose-dependent choleretic effect of this compound in rats.[4]
A. Materials
-
This compound
-
Vehicle (e.g., distilled water or 0.9% saline)
-
Male Wistar rats (or other appropriate strain)
-
Oral gavage needles
-
Anesthetic (e.g., urethane or isoflurane)
-
Surgical instruments for bile duct cannulation
-
Bile collection tubes
-
Analytical equipment for bile composition analysis
B. Experimental Workflow
C. Detailed Methodology
-
Animal Preparation:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
-
Anesthesia and Surgery:
-
Anesthetize the rats (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with a polyethylene catheter for bile collection.
-
-
Equilibration and Administration:
-
Allow for an equilibration period of approximately 30-60 minutes to stabilize bile flow.
-
Prepare a solution of this compound in a suitable vehicle (e.g., distilled water).
-
Administer this compound via oral gavage at the desired doses.
-
-
Dosage Information:
-
A previously published study used doses of 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight.[4]
-
To convert these to mg/kg, use the molecular weight of this compound (208.23 g/mol ).
-
| Dose (mmol/kg) | Dose (mg/kg) |
| 0.40 | 83.3 |
| 0.54 | 112.4 |
| 0.80 | 166.6 |
| 1.08 | 224.9 |
| 2.16 | 449.8 |
-
Bile Collection and Analysis:
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours).
-
Determine the bile flow rate gravimetrically, assuming a bile density of 1.0 g/mL.
-
Analyze the bile for the concentration of bile acids, cholesterol, phospholipids, and electrolytes (sodium, potassium, chloride, bicarbonate) using standard biochemical assays.
-
D. Expected Outcomes
-
A dose-dependent increase in bile flow.[4]
-
A reduction in the concentration of bile acids.[4]
-
An increase in the output of sodium, potassium, chloride, and bicarbonate in the bile.[4]
-
No significant effect on the secretion rate of bile acids.[4]
II. Proposed Protocols for Evaluating this compound in Rodent Models of Liver Disease
While specific studies on the use of this compound in liver disease models are limited, its choleretic properties suggest potential therapeutic benefits. The following are proposed protocols for evaluating its efficacy in common rodent models of liver fibrosis and non-alcoholic fatty liver disease (NAFLD).
A. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate anti-fibrotic therapies.[5][6]
1. Experimental Design and Workflow
2. Detailed Methodology
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Fibrosis: Administer CCl₄ (e.g., 0.5-1.0 mL/kg, intraperitoneally) diluted in corn oil or olive oil twice a week for 4-8 weeks to induce significant fibrosis.[5][6]
-
Treatment Groups:
-
Control group (vehicle only)
-
CCl₄ + vehicle
-
CCl₄ + this compound (low dose, e.g., 100 mg/kg/day)
-
CCl₄ + this compound (high dose, e.g., 200 mg/kg/day)
-
CCl₄ + positive control (e.g., silymarin)
-
-
Administration: Administer this compound or vehicle daily via oral gavage, starting concurrently with CCl₄ administration or after fibrosis has been established.
-
Endpoint Analysis:
-
Biochemical: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histological: Perform H&E, Masson's trichrome, and Sirius Red staining on liver sections to assess inflammation, collagen deposition, and fibrosis stage.
-
Molecular: Analyze the expression of pro-fibrotic genes (e.g., α-SMA, TGF-β, Collagen I) in liver tissue via qPCR or Western blot.
-
B. High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
This model mimics the metabolic and hepatic features of human NAFLD.[7][8]
1. Experimental Design and Workflow
2. Detailed Methodology
-
Animals: Male C57BL/6 mice.
-
Induction of NAFLD: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[8][9]
-
Treatment Groups:
-
Control group (standard chow + vehicle)
-
HFD + vehicle
-
HFD + this compound (low dose, e.g., 100 mg/kg/day)
-
HFD + this compound (high dose, e.g., 200 mg/kg/day)
-
-
Administration: Administer this compound or vehicle daily via oral gavage during the last 4-8 weeks of the HFD feeding period.
-
Endpoint Analysis:
-
Metabolic: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Biochemical: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological: Perform H&E and Oil Red O staining on liver sections to assess steatosis, inflammation, and ballooning (NASH score).
-
III. Potential Signaling Pathways for Investigation
The precise signaling pathways modulated by this compound in the liver are not well-defined. However, based on its choleretic action and the pathophysiology of liver diseases, the following pathways are suggested for investigation:
-
Farnesoid X Receptor (FXR) Signaling: As a key regulator of bile acid synthesis and transport, FXR is a plausible target for a choleretic agent.
-
NF-κB Signaling: This pathway is central to the inflammatory response in many liver diseases.
-
TGF-β/SMAD Signaling: This is a critical pathway in the activation of hepatic stellate cells and the progression of liver fibrosis.
IV. Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table Example: Biochemical Parameters in CCl₄-Induced Fibrosis Model
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Bilirubin (mg/dL) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl₄ + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl₄ + Cyclobutyrol (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CCl₄ + Cyclobutyrol (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table Example: Histological Scoring in NAFLD Model
| Group | Steatosis Score (0-3) | Lobular Inflammation (0-3) | Ballooning (0-2) | NAFLD Activity Score (NAS) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HFD + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HFD + Cyclobutyrol (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HFD + Cyclobutyrol (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
V. Conclusion
These application notes and protocols provide a framework for the administration and evaluation of this compound in rodent liver studies. While its choleretic effects are documented, its therapeutic potential in liver diseases such as fibrosis and NAFLD warrants further investigation using the proposed models. Careful experimental design and comprehensive endpoint analysis will be crucial in elucidating the mechanisms of action and potential clinical utility of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling liver fibrosis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Liver Fibrosis in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of sodium butyrate and its synthetic amide derivative on liver inflammation and glucose tolerance in an animal model of steatosis induced by high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium butyrate ameliorates non-alcoholic fatty liver disease by upregulating miR-150 to suppress CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Cyclobutyrol Sodium Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol sodium is a synthetic compound recognized for its choleretic properties, promoting the secretion of bile and inhibiting the secretion of biliary lipids.[1][2][] These characteristics make it a molecule of interest for the management of cholestasis and other digestive system disorders.[4] The development of novel derivatives of this compound presents a promising avenue for identifying compounds with enhanced efficacy and improved safety profiles.
This document provides a comprehensive guide to a panel of cell-based assays designed to screen and characterize this compound derivatives. The protocols detailed herein will enable researchers to assess the pharmacological and toxicological properties of these compounds, focusing on key cellular processes relevant to liver function and drug-induced liver injury (DILI). The assays cover cytotoxicity, cell proliferation, apoptosis, and the modulation of key signaling pathways involved in bile acid homeostasis.
I. Hepatotoxicity and Cytotoxicity Assays
A primary concern in the development of drugs targeting the liver is the potential for hepatotoxicity. The following assays are fundamental for evaluating the cytotoxic effects of this compound derivatives on liver cells.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[7]
Experimental Protocol:
-
Cell Seeding: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[5]
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC₅₀ (µM) |
| Vehicle Control | - | 100 | - | |
| Positive Control | ||||
| Derivative 1 | C₁ | |||
| C₂ | ||||
| C₃ | ||||
| Derivative 2 | C₁ | |||
| C₂ | ||||
| C₃ |
B. Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage Assay
ALT and AST are enzymes primarily located in liver cells.[9] When the liver is damaged, these enzymes are released into the bloodstream.[9] Measuring their levels in the cell culture supernatant can serve as an indicator of membrane integrity and cytotoxicity.[10]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Enzyme Measurement: Use commercially available ALT and AST assay kits to measure the enzyme activity in the collected supernatant according to the manufacturer's instructions.
-
Cell Lysis (for total enzyme activity): To the remaining cells in the plate, add a lysis buffer to release the intracellular enzymes.
-
Total Enzyme Measurement: Measure the ALT and AST activity in the cell lysates.
-
Calculation: Calculate the percentage of ALT/AST leakage as: (Enzyme activity in supernatant / (Enzyme activity in supernatant + Enzyme activity in lysate)) x 100.
Data Presentation:
| Compound | Concentration (µM) | % ALT Leakage | % AST Leakage |
| Vehicle Control | - | ||
| Positive Control | |||
| Derivative 1 | C₁ | ||
| C₂ | |||
| C₃ | |||
| Derivative 2 | C₁ | ||
| C₂ | |||
| C₃ |
II. Cell Proliferation Assays
Evaluating the effect of this compound derivatives on hepatocyte proliferation is crucial to identify compounds that may either beneficially promote liver regeneration or detrimentally inhibit cell growth.
A. BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a hallmark of cell proliferation.[11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT assay protocol.
-
BrdU Labeling: After 24-48 hours of compound treatment, add BrdU solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[13]
-
Fixation and Denaturation: Remove the medium, and fix the cells. Then, add a denaturing solution to expose the incorporated BrdU.[11]
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.[11]
-
Substrate Addition and Measurement: Add the appropriate substrate (e.g., TMB for HRP) and measure the resulting colorimetric signal using a microplate reader.[11]
Data Presentation:
| Compound | Concentration (µM) | Absorbance | % Proliferation | EC₅₀ (µM) |
| Vehicle Control | - | 100 | - | |
| Positive Control | ||||
| Derivative 1 | C₁ | |||
| C₂ | ||||
| C₃ | ||||
| Derivative 2 | C₁ | |||
| C₂ | ||||
| C₃ |
III. Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process to investigate as a potential mechanism of cytotoxicity.
A. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in the execution of apoptosis.[14] Caspase-3 and -7 are effector caspases that cleave a broad range of cellular substrates. This assay uses a luminogenic substrate that is cleaved by active caspase-3/7, producing a luminescent signal proportional to the enzyme's activity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Induction of Apoptosis |
| Vehicle Control | - | 1 | |
| Positive Control | |||
| Derivative 1 | C₁ | ||
| C₂ | |||
| C₃ | |||
| Derivative 2 | C₁ | ||
| C₂ | |||
| C₃ |
B. TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage event in apoptosis.[15] The enzyme TdT labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[14]
Experimental Protocol:
-
Cell Culture on Coverslips: Seed cells on sterile coverslips in a multi-well plate and treat with compounds as described previously.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent solution.[14]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs in a humidified chamber.[15]
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells per condition.
Data Presentation:
| Compound | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | - | |
| Positive Control | ||
| Derivative 1 | C₁ | |
| C₂ | ||
| C₃ | ||
| Derivative 2 | C₁ | |
| C₂ | ||
| C₃ |
IV. Bile Acid Transport and Signaling Assays
Given that this compound is a choleretic agent, it is crucial to investigate the effects of its derivatives on bile acid transport and the key regulatory pathways.
A. Bile Salt Export Pump (BSEP) Inhibition Assay
BSEP (ABCB11) is the primary transporter responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.[16] Inhibition of BSEP can lead to the accumulation of cytotoxic bile salts and cause cholestatic liver injury.[16] This assay utilizes inverted membrane vesicles from cells overexpressing human BSEP.
Experimental Protocol:
-
Vesicle Preparation: Use commercially available inverted membrane vesicles expressing human BSEP.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a BSEP substrate (e.g., radiolabeled taurocholate), and the test compounds at various concentrations.
-
Transport Initiation: Initiate the transport reaction by adding ATP.
-
Transport Termination: Stop the reaction at a specific time point by adding a cold stop solution.
-
Vesicle Collection: Collect the vesicles by rapid filtration.
-
Quantification: Measure the amount of radiolabeled substrate trapped inside the vesicles using a scintillation counter.
-
Data Analysis: Calculate the percentage of BSEP inhibition by the test compounds compared to a vehicle control.
Data Presentation:
| Compound | Concentration (µM) | % BSEP Inhibition | IC₅₀ (µM) |
| Vehicle Control | - | 0 | - |
| Positive Control | |||
| Derivative 1 | C₁ | ||
| C₂ | |||
| C₃ | |||
| Derivative 2 | C₁ | ||
| C₂ | |||
| C₃ |
B. Farnesoid X Receptor (FXR) Activation Assay
FXR is a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[17] Activation of FXR leads to the transcriptional regulation of genes involved in bile acid homeostasis, including BSEP. This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an FXR response element.
Experimental Protocol:
-
Cell Seeding: Seed a human liver cell line stably transfected with an FXR-responsive luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a known FXR agonist (e.g., GW4064) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
Data Presentation:
| Compound | Concentration (µM) | Luciferase Activity (RLU) | Fold Activation | EC₅₀ (µM) |
| Vehicle Control | - | 1 | - | |
| Positive Control | ||||
| Derivative 1 | C₁ | |||
| C₂ | ||||
| C₃ | ||||
| Derivative 2 | C₁ | |||
| C₂ | ||||
| C₃ |
C. TGR5 Activation Assay
TGR5 (GPBAR1) is a G protein-coupled receptor that is activated by bile acids.[18][19] TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP) and is involved in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[20][21] This assay employs a cell line expressing human TGR5 and a cAMP-responsive reporter gene (e.g., luciferase).[18]
Experimental Protocol:
-
Cell Seeding: Seed a cell line (e.g., HEK293) stably expressing human TGR5 and a CRE-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a known TGR5 agonist (e.g., lithocholic acid) as a positive control.[19]
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
Data Presentation:
| Compound | Concentration (µM) | Luciferase Activity (RLU) | Fold Activation | EC₅₀ (µM) |
| Vehicle Control | - | 1 | - | |
| Positive Control | ||||
| Derivative 1 | C₁ | |||
| C₂ | ||||
| C₃ | ||||
| Derivative 2 | C₁ | |||
| C₂ | ||||
| C₃ |
V. Visualizations
Caption: Experimental workflow for screening this compound derivatives.
Caption: Simplified FXR signaling pathway in hepatocytes.
Caption: Simplified TGR5 signaling pathway.
References
- 1. Cyclobutyrol - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 16. bioivt.com [bioivt.com]
- 17. embopress.org [embopress.org]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. caymanchem.com [caymanchem.com]
- 21. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Cyclobutyrol Sodium In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for determining the in vitro dose-response relationship of Cyclobutyrol sodium, a choleretic agent. The protocols outlined below detail methods to assess both the cytotoxic and functional effects of this compound on relevant hepatic cell models.
Introduction
This compound is recognized for its role as a choleretic agent, promoting the secretion of bile.[1][2] Its mechanism is associated with the inhibition of biliary cholesterol and phospholipid secretion.[1][2] Establishing a precise in vitro dose-response curve is a critical step in understanding its therapeutic window and potential toxicity. This document provides detailed protocols for assessing the impact of this compound on cell viability and its primary function of modulating bile acid secretion in cultured hepatic cells.
Recommended In Vitro Models
The selection of an appropriate in vitro model is crucial for obtaining physiologically relevant data. For studying choleretic agents like this compound, the following models are recommended:
-
Sandwich-Cultured Primary Hepatocytes (e.g., human, rat): This is considered a gold-standard model as it maintains the polarity of hepatocytes, allowing for the study of biliary excretion.[3][4][5][6]
-
HepaRG Cell Line: This human hepatoma cell line can differentiate into both hepatocyte-like and biliary-like cells, forming bile canaliculi-like structures, making it a suitable alternative to primary cells.[4][5][7][8]
-
HepG2 Cell Line: A widely used human hepatoma cell line, though it has limitations in expressing some drug-metabolizing enzymes and transporters compared to HepaRG and primary hepatocytes.[7][8]
Experimental Protocols
A comprehensive dose-response assessment involves evaluating both the general cytotoxicity of the compound and its specific effect on bile acid transport.
General Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]
Objective: To determine the concentration range of this compound that is non-toxic to the selected hepatic cell line.
Materials:
-
This compound
-
Selected hepatic cell line (e.g., HepaRG)
-
Cell culture medium (as recommended for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the hepatic cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). From this stock, prepare a serial dilution to create a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Functional Assessment: Bile Acid Secretion Assay
This assay directly measures the choleretic activity of this compound by quantifying the amount of bile acid secreted by the hepatic cells.
Objective: To determine the effect of different concentrations of this compound on bile acid secretion.
Materials:
-
Sandwich-cultured hepatocytes or differentiated HepaRG cells
-
This compound
-
Hepatocyte culture medium
-
Fluorescently labeled bile acid (e.g., cholyl-lysyl-fluorescein) or unlabeled bile acids for LC-MS/MS analysis
-
Cell lysis buffer
-
LC-MS/MS system (for unlabeled bile acid analysis)[17][18][19][20][21]
-
Fluorescence plate reader (for fluorescent bile acid analysis)
Protocol:
-
Cell Culture: Culture the hepatocytes in a sandwich configuration or differentiate HepaRG cells on collagen-coated plates to form functional bile canaliculi.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 24 hours).
-
Bile Acid Incubation: After treatment, incubate the cells with a known concentration of either a fluorescently labeled bile acid or a cocktail of unlabeled bile acids.
-
Sample Collection:
-
For Fluorescent Bile Acid: Measure the fluorescence intensity in the cell culture supernatant (representing efflux) and in the cell lysate (representing intracellular accumulation).
-
For Unlabeled Bile Acids: Collect both the cell culture medium and the cell lysates.
-
-
Sample Analysis:
-
Protein Quantification: Determine the total protein concentration in the cell lysates using the Bradford assay to normalize the bile acid secretion data.[13][14][15][16]
-
Data Analysis: Calculate the amount of bile acid secreted per milligram of protein for each concentration of this compound. Plot the bile acid secretion against the log of the this compound concentration to establish a dose-response curve and determine the EC50 (half-maximal effective concentration) for its choleretic effect.
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on Hepatic Cells (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Concentration 6 | |||
| Concentration 7 | |||
| Concentration 8 |
Table 2: Effect of this compound on Bile Acid Secretion
| This compound (µM) | Bile Acid in Supernatant (ng/mg protein) | Standard Deviation | Intracellular Bile Acid (ng/mg protein) | Standard Deviation |
| 0 (Vehicle Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Concentration 6 | ||||
| Concentration 7 | ||||
| Concentration 8 |
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual signaling pathway.
References
- 1. Cyclobutyrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] An In Vitro Assay to Assess Transporter-Based Cholestatic Hepatotoxicity Using Sandwich-Cultured Rat Hepatocytes | Semantic Scholar [semanticscholar.org]
- 4. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholestasis Assessment [visikol.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Quantifying proteins using the Bradford method [qiagen.com]
- 17. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. lcms.cz [lcms.cz]
- 21. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Application Notes and Protocols: Use of Biliary Organoids to Study Cyclobutyrol Sodium Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliary organoids, three-dimensional self-organizing structures derived from biliary epithelial cells (cholangiocytes), have emerged as a powerful in vitro model to study liver diseases and screen for drug efficacy and toxicity. Their ability to recapitulate the physiological and pathological features of the biliary system offers a significant advantage over traditional two-dimensional cell cultures. This document provides detailed application notes and protocols for utilizing biliary organoids to investigate the effects of Cyclobutyrol sodium, a synthetic hydrocholeretic agent.
This compound has been observed in in vivo studies to induce bile acid-independent choleresis while paradoxically reducing the secretion of biliary cholesterol and phospholipids.[1] This suggests a specific interaction with the cellular machinery of cholangiocytes responsible for biliary lipid secretion. Biliary organoids provide an ideal platform to dissect the molecular mechanisms underlying these effects in a human-relevant system, free from the confounding factors of in vivo models.
These protocols will guide researchers in establishing biliary organoid cultures, treating them with this compound, and performing key functional assays to assess its impact on cholangiocyte physiology, including viability, bile acid transport, and lipid secretion.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the effects of this compound on biliary organoids. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Effect of this compound on Biliary Organoid Viability
| This compound (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 98 ± 4.8 | 95 ± 5.5 |
| 50 | 95 ± 5.1 | 91 ± 6.3 |
| 100 | 92 ± 6.0 | 85 ± 7.2 |
| 200 | 88 ± 5.7 | 78 ± 6.8 |
Table 2: Effect of this compound on Bile Acid Uptake in Biliary Organoids
| Treatment | Bile Acid Analogue (CLF) Uptake (RFU/organoid) |
| Control | 15,234 ± 1,287 |
| This compound (100 µM) | 14,891 ± 1,198 |
| Verapamil (MDR1 inhibitor) | 8,145 ± 976 |
Table 3: Effect of this compound on Biliary Lipid Secretion
| Treatment | Cholesterol Secretion (µg/mg protein) | Phospholipid Secretion (µg/mg protein) |
| Control | 12.5 ± 1.8 | 28.3 ± 3.1 |
| This compound (100 µM) | 7.8 ± 1.1 | 16.5 ± 2.5 |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Human Biliary Organoids
This protocol describes the isolation of human primary cholangiocytes from bile and their establishment into 3D organoid cultures.
Materials:
-
Human bile collected during endoscopic retrograde cholangiopancreatography (ERCP)
-
William's E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Organoid Expansion Medium (see recipe below)
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Organoid Expansion Medium Recipe:
-
Advanced DMEM/F12
-
1x B27 supplement
-
1x N2 supplement
-
1.25 mM N-acetylcysteine
-
10 mM Nicotinamide
-
50 ng/mL EGF
-
100 ng/mL FGF10
-
100 ng/mL Noggin
-
500 ng/mL R-spondin 1
-
10 µM Y-27632
Procedure:
-
Collect bile on ice and process immediately.
-
Dilute the bile with an equal volume of cold William's E medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet twice with William's E medium.
-
If significant debris is present, pass the cell suspension through a 70 µm cell strainer.
-
Resuspend the final cell pellet in cold Matrigel® at a density of approximately 1000 cells/µL.
-
Dispense 25 µL droplets of the cell-Matrigel® suspension into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.
-
Gently add 500 µL of pre-warmed Organoid Expansion Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® domes and replating the organoid fragments.
Protocol 2: Treatment of Biliary Organoids with this compound
Materials:
-
Established biliary organoid cultures
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or water)
-
Organoid Expansion Medium
-
Multi-well plates (24- or 96-well)
Procedure:
-
Plate biliary organoids in 24- or 96-well plates as described in Protocol 1.
-
Allow organoids to grow for 3-4 days.
-
Prepare a dilution series of this compound in Organoid Expansion Medium to the desired final concentrations. Include a vehicle-only control.
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48 hours).
Protocol 3: Assessment of Organoid Viability (Cytotoxicity Assay)
Materials:
-
Treated biliary organoids (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
After the treatment period, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express viability as a percentage relative to the vehicle-treated control.
Protocol 4: Bile Acid Uptake Assay
This assay uses a fluorescent bile acid analogue, cholyl-lysyl-fluorescein (CLF), to assess the bile acid uptake capacity of the organoids.
Materials:
-
Treated biliary organoids
-
Cholyl-lysyl-fluorescein (CLF)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
After treatment with this compound, wash the organoids twice with pre-warmed culture medium.
-
Incubate the organoids with medium containing 5 µM CLF and Hoechst 33342 for 30 minutes at 37°C.
-
Wash the organoids three times with cold PBS.
-
Immediately image the organoids using a confocal microscope.
-
Quantify the fluorescence intensity of CLF within the organoids using image analysis software.
Protocol 5: Measurement of Cholesterol and Phospholipid Secretion
Materials:
-
Treated biliary organoids
-
Culture medium supernatant
-
Amplex™ Red Cholesterol Assay Kit
-
Phospholipid Assay Kit
-
BCA Protein Assay Kit
Procedure:
-
Following treatment, collect the culture medium supernatant from each well.
-
Lyse the organoids in each well with a suitable lysis buffer.
-
Measure the cholesterol concentration in the supernatant using the Amplex™ Red Cholesterol Assay Kit according to the manufacturer's instructions.
-
Measure the phospholipid concentration in the supernatant using a suitable phospholipid assay kit.
-
Determine the total protein content of the organoid lysates using the BCA Protein Assay Kit.
-
Normalize the secreted cholesterol and phospholipid levels to the total protein content of the corresponding organoids.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Potential interference of Cyclobutyrol sodium with cell viability assays
This technical support center provides troubleshooting guidance for researchers encountering potential interference from Cyclobutyrol sodium in common cell viability assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with standard cell viability assays?
While direct studies on the interference of this compound with cell viability assays are limited, its chemical structure as a hydroxy monocarboxylic acid suggests a potential for interference, particularly with tetrazolium-based assays (MTT, XTT, WST-1). These assays rely on the measurement of cellular metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.[1][2][3] Compounds with reducing properties can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[4][5] Luminescence-based assays like CellTiter-Glo, which measure ATP levels, may be less susceptible to this type of chemical interference but are not entirely immune to compound effects on cellular metabolism.[6][7][8][9]
Q2: I'm observing higher than expected cell viability in my MTT/XTT/WST-1 assay when treating cells with this compound. What could be the cause?
Higher than expected viability, especially at high concentrations of this compound, may not necessarily indicate increased cell proliferation. It could be an artifact of the compound directly reducing the tetrazolium salt (MTT, XTT, or WST-1 reagent) to its colored formazan product, independent of cellular metabolic activity. This would lead to an inflated absorbance reading, suggesting more viable cells than are actually present.
Q3: My CellTiter-Glo results are inconsistent with my MTT results for this compound. Why might this be?
Discrepancies between different viability assays are a strong indicator of compound interference. The MTT assay measures reductase activity, while the CellTiter-Glo assay quantifies ATP, a marker of metabolically active cells.[6][8][10] If this compound is directly reducing the MTT reagent, it would artificially inflate the MTT signal. The CellTiter-Glo assay, being based on a different principle, is less likely to be affected in the same way, thus revealing a more accurate picture of cell viability.
Q4: How can I confirm if this compound is interfering with my assay?
A simple control experiment can help determine if there is direct chemical interference. In a cell-free system, incubate your highest concentration of this compound with the assay reagent (e.g., MTT, XTT, WST-1) in your culture medium. If you observe a color change (for tetrazolium assays) or a signal (for other assays) in the absence of cells, it's a clear indication of direct interference.
Q5: What are the best practices to minimize potential interference from this compound?
-
Run proper controls: Always include "compound only" (this compound in media without cells) and "vehicle only" (the solvent for this compound in media without cells) controls.
-
Use a secondary, orthogonal assay: Confirm your results with an assay that has a different detection principle (e.g., pair a metabolic assay like MTT with an ATP-based assay like CellTiter-Glo, or a cytotoxicity assay that measures membrane integrity).
-
Wash cells before adding the assay reagent: If your experimental design allows, gently wash the cells to remove any remaining this compound before adding the viability assay reagent. This can minimize direct chemical interactions.
-
Perform a dose-response curve for interference: In a cell-free setup, test a range of this compound concentrations to see if the interference is dose-dependent. This can help you identify a concentration range where the compound does not interfere with the assay.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance/Luminescence in the Presence of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct chemical reduction of assay reagent | Perform a cell-free control experiment: Mix this compound with the assay reagent in cell culture medium. | If a signal is generated in the absence of cells, direct interference is confirmed. |
| Compound precipitates interfering with optical readings | Visually inspect the wells under a microscope for any precipitate. Centrifuge the plate before reading if possible. | If a precipitate is present, consider modifying the solvent or concentration of this compound. |
| Actual increase in cell viability/metabolism | Confirm results with an orthogonal assay (e.g., if using MTT, confirm with CellTiter-Glo or a direct cell count). | If the orthogonal assay shows a similar trend, the effect on viability is likely real. If not, the initial result is likely an artifact. |
Issue 2: Discrepancy Between Different Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interference with one assay but not the other | Analyze the mechanism of each assay. Tetrazolium assays are prone to redox interference. ATP assays can be affected by compounds that alter cellular energy metabolism. | Identify the assay most likely to be affected based on the compound's properties. Trust the results from the assay with a lower likelihood of interference. |
| Different endpoints being measured | MTT/XTT/WST-1 measure metabolic rate, while CellTiter-Glo measures ATP levels. A compound could affect these differently without killing the cells. | Consider what each assay is measuring and how this compound might be affecting those specific cellular processes. |
| Kinetic differences in assay signal | Review the incubation times for each assay. A short-term effect of the compound might be captured by one assay but not another with a longer incubation. | Optimize incubation times for your specific cell type and experimental conditions. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate potential interference scenarios. Actual results will vary based on cell type, compound concentration, and experimental conditions.
Table 1: Hypothetical Absorbance Readings in an MTT Assay
| Condition | Absorbance at 570 nm (Mean ± SD) | Interpretation |
| Untreated Cells | 1.2 ± 0.1 | Baseline cell viability |
| Vehicle Control | 1.18 ± 0.09 | No significant effect from the vehicle |
| This compound (100 µM) + Cells | 1.8 ± 0.15 | Apparent increase in cell viability |
| This compound (100 µM) - No Cells | 0.6 ± 0.05 | Indicates direct reduction of MTT by the compound |
Table 2: Hypothetical Luminescence Readings in a CellTiter-Glo Assay
| Condition | Relative Luminescence Units (RLU) (Mean ± SD) | Interpretation |
| Untreated Cells | 800,000 ± 50,000 | Baseline ATP level |
| Vehicle Control | 790,000 ± 45,000 | No significant effect from the vehicle |
| This compound (100 µM) + Cells | 750,000 ± 60,000 | Slight decrease in ATP, suggesting mild cytotoxicity or metabolic alteration |
| This compound (100 µM) - No Cells | 500 ± 100 | No significant signal, indicating no direct interference with the assay |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability and includes steps to control for potential interference from this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include "cells only," "vehicle control," and "media only" wells.
-
Interference Control: In a separate set of wells without cells, add the same serial dilution of this compound to the culture medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.[12]
-
Data Analysis: Subtract the absorbance of the "media only" blank from all readings. Compare the readings from the "compound + cells" wells to the "compound only" wells to assess the level of interference.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous "add-mix-measure" assay for determining the number of viable cells based on ATP quantitation.[6][13]
-
Plate Setup: Prepare a 96-well opaque-walled plate with cells and your experimental treatments, including controls with this compound but without cells.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from the "media only" wells. The signal from the "compound only" wells will indicate the extent of any direct interference.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
Cyclobutyrol Sodium Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation products of cyclobutyrol sodium and their detection. The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, forced degradation studies are crucial to identify potential degradation products.[1][2] Based on general guidelines from the International Council for Harmonisation (ICH) and studies on similar sodium salt compounds, the following stress conditions are recommended:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at temperatures ranging from room temperature to 80°C.[3]
-
Base Hydrolysis: Exposure to 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at temperatures ranging from room temperature to 80°C.[3]
-
Oxidative Degradation: Use of hydrogen peroxide (H₂O₂) at concentrations typically ranging from 3% to 30% at room temperature.[3]
-
Thermal Degradation: Exposure to dry heat, often in the range of 60°C to 80°C.
-
Photolytic Degradation: Exposure of the solid drug substance or a solution to UV and/or fluorescent light.
Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying this compound and its potential degradation products.[4] These methods offer high resolution and sensitivity. For detection, a UV detector is commonly used. To identify unknown degradation products, mass spectrometry (MS) coupled with LC (LC-MS) is the preferred method as it provides molecular weight and structural information.[4]
Q3: How can I confirm that my analytical method is "stability-indicating"?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the parent drug peak in the chromatogram. Peak purity analysis, often performed with a photodiode array (PDA) detector, is essential to show that the parent drug peak is not co-eluting with any degradants.[2]
Troubleshooting Guides
HPLC/UPLC Method Development and Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or sample concentration. |
| Co-elution of degradation products with the main peak. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or buffer concentration).- Try a different column with a different selectivity.- Adjust the column temperature. |
| No degradation observed under stress conditions. | - The molecule is highly stable under the applied conditions.- Inadequate stress levels. | - Increase the stressor concentration, temperature, or duration of exposure.[2]- Ensure proper contact between the drug and the stress agent (e.g., adequate dissolution in the stress medium). |
| Excessive degradation leading to the absence of the parent peak. | - Stress conditions are too harsh. | - Reduce the stressor concentration, temperature, or exposure time. |
| Baseline noise or drift. | - Contaminated mobile phase or column.- Detector lamp issue. | - Prepare fresh mobile phase and flush the system.- Clean or replace the column.- Check the detector lamp performance and replace if necessary. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to forced degradation conditions. The goal is to generate a sufficient amount of degradation (typically 5-20%) to allow for the detection and resolution of degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, or 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or heat at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store a sample of the solid drug substance in an oven at 80°C.
-
Store a sample of the drug solution at 80°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid drug substance and a solution of the drug to a combination of UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze the exposed and control samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Analytical Method Issues.
References
How to prevent precipitation of Cyclobutyrol sodium in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cyclobutyrol sodium in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its relevant chemical properties?
This compound (CAS No: 1130-23-0) is the sodium salt of α-ethyl-1-hydroxycyclohexaneacetic acid. As a sodium salt of a carboxylic acid, it is generally expected to have good water solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NaO₃ | - |
| Molecular Weight | 208.23 g/mol | - |
| Predicted pKa (of the free acid) | 4.71 | DrugBank |
| Predicted Water Solubility (of the free acid) | 11.8 mg/mL | DrugBank |
The pKa of the free acid (Cyclobutyrol) is a critical parameter. In typical cell culture media with a pH range of 7.2-7.4, which is significantly above the pKa, the carboxylic acid group will be deprotonated. This results in the charged carboxylate form, which is more soluble in aqueous solutions.
Q2: Why is my this compound precipitating in the culture medium?
Precipitation of this compound in culture media can be triggered by several factors:
-
pH Shifts: A decrease in the local or bulk pH of the medium can cause the more soluble sodium salt to convert to its less soluble free acid form.
-
High Concentration: Exceeding the solubility limit of this compound in the specific culture medium formulation can lead to precipitation.
-
Temperature Effects: Temperature fluctuations, especially cooling, can decrease the solubility of many compounds.
-
Interaction with Media Components: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in many culture media, can potentially form less soluble salts with the carboxylate group of Cyclobutyrol. Phosphate ions in the medium can also contribute to precipitation, often as calcium or magnesium phosphate salts that can co-precipitate other components.[1]
-
Solvent Shock: If preparing a concentrated stock solution in a solvent like DMSO or ethanol, rapid dilution into the aqueous culture medium can cause the compound to precipitate out of solution.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
To prepare a sterile stock solution of this compound, follow these general steps:
-
Solvent Selection: Based on its chemical nature as a sodium salt, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended primary solvents. For less soluble compounds, Dimethyl sulfoxide (DMSO) or ethanol can be used to create a highly concentrated primary stock. However, the final concentration of these organic solvents in the culture medium should be kept low (typically <0.5% for DMSO) to avoid cellular toxicity.[2][3]
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the chosen solvent to the powder.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
-
Sterilization:
-
Storage:
-
Store the stock solution in sterile, light-protected aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to identifying and resolving the precipitation of this compound in your culture media.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Local high concentration / Solvent shock | 1. Pre-warm the culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently swirling the medium. 3. Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume. | Protocol for Adding Stock Solution: 1. Ensure both the culture medium and the this compound stock solution are at 37°C. 2. While gently swirling the flask or plate containing the culture medium, add the required volume of the stock solution slowly, drop by drop. 3. For sensitive applications, first dilute the stock solution 1:10 in a small volume of pre-warmed medium in a separate sterile tube. Mix gently and then add this intermediate dilution to the bulk culture medium. |
| Interaction with media components | 1. Prepare the complete medium (with serum and other supplements) before adding this compound. Serum proteins can sometimes help to stabilize compounds. 2. If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%). | Protocol for Serum-Containing Medium: 1. Start with the basal medium. 2. Add all supplements, including serum, and allow the medium to equilibrate to 37°C. 3. Follow the "Protocol for Adding Stock Solution" to add the this compound. |
Problem 2: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| pH shift during incubation | 1. Ensure the incubator's CO₂ level is correctly calibrated for the sodium bicarbonate concentration in your medium to maintain a stable pH. 2. Consider using a medium buffered with HEPES in addition to the bicarbonate system for more robust pH stability. | Protocol for pH Monitoring: 1. Calibrate the incubator's CO₂ sensor regularly. 2. Use a pH meter to check the pH of a sample of your complete medium after equilibration in the incubator. 3. If the pH is drifting, verify the sodium bicarbonate concentration is appropriate for your CO₂ setting or supplement with 10-25 mM HEPES buffer. |
| Exceeding solubility limit at incubation temperature | 1. Reduce the final concentration of this compound in the culture medium. 2. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium under your experimental conditions. | Protocol for Solubility Testing: 1. Prepare serial dilutions of this compound in your complete culture medium. 2. Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂). 3. Visually inspect for precipitation at regular intervals (e.g., 1, 6, 24 hours) to determine the highest concentration that remains in solution. |
| Interaction with secreted cellular metabolites | This is less common but possible. If precipitation only occurs in the presence of cells, consider reducing the cell seeding density or changing the medium more frequently. | - |
| Formation of insoluble calcium/magnesium salts | 1. Temporarily use a medium with a lower concentration of calcium and magnesium to see if the precipitation is reduced. 2. Ensure that concentrated stock solutions of this compound are not mixed directly with concentrated solutions of calcium or magnesium. | Protocol for Media Comparison: 1. Prepare your experiment in your standard medium and a similar medium with lower calcium/magnesium concentrations. 2. Add this compound to both and observe for differences in precipitation over time. |
Visual Troubleshooting Workflows
Workflow for Preparing and Adding this compound
Caption: A recommended workflow for preparing a stock solution of this compound and adding it to the culture medium to minimize the risk of precipitation.
Troubleshooting Logic for Precipitation
Caption: A decision tree to guide the troubleshooting process when precipitation of this compound is observed in culture media.
References
- 1. Calcium Phosphate Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Media Filters [sigmaaldrich.com]
- 6. Sterile Filtration | Sartorius [sartorius.com]
Technical Support Center: Addressing Cytotoxicity of Cyclobutyrol Sodium at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity when using Cyclobutyrol sodium at high concentrations in their experiments. Given the limited public data on the cytotoxic profile of this compound, this guide offers a framework for investigating and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at high concentrations of this compound. Is this a known effect?
A1: this compound is primarily characterized as a choleretic agent, a substance that increases the volume of bile secretion.[1][2] There is a lack of published data specifically detailing a cytotoxic mechanism for this compound at high concentrations. Therefore, observing significant cell death may represent a previously uncharacterized effect. It is crucial to confirm this observation with robust cell viability assays and appropriate controls.
Q2: What are the first steps to confirm that the observed cytotoxicity is due to this compound?
A2: To confirm that this compound is the causative agent of the observed cytotoxicity, you should:
-
Perform a dose-response experiment: Test a range of this compound concentrations to determine if the cytotoxicity is dose-dependent.
-
Include vehicle controls: Ensure that the solvent used to dissolve the this compound does not have cytotoxic effects at the concentrations used.
-
Use multiple cell viability assays: Different assays measure different cellular parameters. Using orthogonal methods (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue) can help confirm the results.[3]
-
Check the purity of your this compound: Impurities in the compound could be responsible for the cytotoxic effects.
Q3: What are the potential mechanisms of drug-induced cytotoxicity that we should investigate for this compound?
A3: When a compound shows unexpected cytotoxicity, common mechanisms to investigate include:
-
Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[4]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of lipids, proteins, and DNA, ultimately causing cell death.
-
Apoptosis Induction: The compound may be activating programmed cell death pathways. A key indicator of apoptosis is the activation of caspases.[3]
Q4: How can we differentiate between apoptosis and necrosis in our this compound-treated cells?
A4: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use a combination of assays:
-
Caspase Activity Assays: These assays measure the activity of caspase enzymes, which are central to the apoptotic cascade.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Morphological Analysis: Observing cell morphology under a microscope can also provide clues. Apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells tend to swell and lyse.
Q5: Our MTT/XTT assay results show decreased viability. Does this definitively mean the cells are dying?
A5: Not necessarily. Assays like MTT and XTT measure metabolic activity, which is often used as a proxy for cell viability.[4] However, a compound could inhibit mitochondrial function without directly causing cell death, leading to a decrease in the MTT/XTT signal.[4] Therefore, it is recommended to complement these assays with a method that directly measures cell death, such as a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or cultures | Ensure all reagents are sterile and test for mycoplasma contamination. |
| High cell density | Optimize cell seeding density to avoid overgrowth, which can lead to non-specific signal.[5] |
| Reagent incompatibility with media | Some media components can react with assay reagents. Test the assay with media alone to check for background signal.[5] |
| Insufficient washing steps | In assays requiring washes, ensure that unbound reagents are thoroughly removed.[6] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable cell health and passage number | Use cells from a consistent passage number and ensure they are in the exponential growth phase. |
| Inconsistent incubation times | Ensure that incubation times for both drug treatment and assay development are consistent across all experiments.[3] |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can concentrate media components and affect cell growth.[7] To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification.[7] |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents and cell suspensions. |
Issue 3: Unexpected Results with this compound
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound at high concentrations | Visually inspect the culture media for any signs of precipitation. If observed, consider using a different solvent or lowering the concentration. |
| Interaction with assay reagents | This compound may directly interact with the assay dye (e.g., reducing MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. |
| Cytostatic vs. Cytotoxic Effects | The compound may be inhibiting cell proliferation (cytostatic) rather than causing cell death (cytotoxic).[3] Use an assay that can distinguish between these two effects, such as a cell counting method over time. |
Data Presentation
Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product. | Well-established, cost-effective. | Requires a solubilization step, can be influenced by metabolic changes unrelated to viability.[4] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble. | No solubilization step, faster than MTT. | Can also be affected by changes in cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | Directly measures membrane integrity and cell death. | Can underestimate cytotoxicity if LDH is degraded.[7] |
| Caspase Activity Assay | Measures the activity of caspase enzymes, key mediators of apoptosis. | Specific for apoptosis, can be very sensitive. | Will not detect non-apoptotic cell death. |
Experimental Protocols
Protocol 1: Assessment of Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the measurement of intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound
-
DCFDA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free culture medium
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with a 20 µM working solution of DCFDA in phenol red-free medium.[8]
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells once with PBS to remove excess probe.
-
Add fresh phenol red-free medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., H₂O₂).
-
Immediately measure the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Continue to take readings at various time points to assess the kinetics of ROS production.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A loss of mitochondrial membrane potential will result in a decreased TMRM signal.
Materials:
-
Cells of interest
-
This compound
-
TMRM (prepare a stock solution in DMSO)
-
Complete culture medium
-
PBS
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate or glass-bottom dish).
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a desired period.
-
Prepare a 250 nM TMRM staining solution in complete medium.[10][11]
-
Remove the medium from the cells and add the TMRM staining solution.
-
Image the cells using a fluorescence microscope with a TRITC filter set or measure the fluorescence on a plate reader (Ex/Em = ~548/573 nm).[11]
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Cyclobutyrol - Wikipedia [en.wikipedia.org]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. arp1.com [arp1.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. aurogene.eu [aurogene.eu]
- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. lancaster.sc.edu [lancaster.sc.edu]
Validation & Comparative
A Comparative Analysis of Cyclobutyrol Sodium and Ursodeoxycholic Acid in Experimental Cholestasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of toxic bile acids, subsequent liver injury, and potential progression to fibrosis and cirrhosis. Therapeutic strategies primarily aim to restore bile flow, protect liver cells from bile acid-induced toxicity, and reduce inflammation. For decades, ursodeoxycholic acid (UDCA) has been the cornerstone of therapy for many cholestatic liver diseases. Cyclobutyrol sodium, a synthetic choleretic agent, has also been investigated for its effects on bile secretion. This guide provides an objective comparison of this compound and ursodeoxycholic acid, focusing on their performance in preclinical cholestasis models, supported by experimental data and detailed methodologies.
Mechanism of Action
The fundamental difference between this compound and ursodeoxycholic acid lies in their mechanisms of action. UDCA exerts a multifactorial protective effect in cholestatic conditions, while this compound primarily acts as a hydrocholeretic, uncoupling bile salt secretion from water movement.
Ursodeoxycholic Acid (UDCA): A Multifaceted Hepatoprotective Agent
UDCA, a hydrophilic bile acid, mitigates cholestatic liver injury through several well-established mechanisms[1][2][3][4][5][6]:
-
Protection of Cholangiocytes and Hepatocytes: UDCA displaces toxic, hydrophobic bile acids from the bile acid pool, thereby reducing their detergent-like and damaging effects on liver cell membranes[5].
-
Stimulation of Hepatobiliary Secretion: UDCA enhances the secretion of bile acids and other cholephiles by promoting the insertion of key transporters, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), into the canalicular membrane of hepatocytes[2][6]. This process is mediated, in part, through the activation of signaling pathways involving the farnesoid X receptor (FXR)[2][4].
-
Anti-Apoptotic Effects: UDCA protects liver cells from bile acid-induced apoptosis (programmed cell death) by inhibiting mitochondrial damage and stabilizing cell membranes[3][5][6].
-
Immunomodulatory Properties: UDCA can modulate the immune response within the liver, which is a significant component of certain cholestatic diseases like Primary Biliary Cholangitis (PBC).
This compound: A Hydrocholeretic Agent
This compound's primary mechanism is its potent hydrocholeretic effect, meaning it stimulates a significant increase in bile flow that is independent of bile acid secretion[7][8][9]. Key aspects of its action include:
-
Bile Acid-Independent Choleretic Effect: this compound increases the volume of bile secreted without altering the rate of bile acid output[7][8].
-
Uncoupling of Lipid and Bile Acid Secretion: A unique characteristic of cyclobutyrol is its ability to reduce the secretion of biliary cholesterol and phospholipids while increasing bile flow[8][9]. This "uncoupling" effect leads to a decrease in the cholesterol saturation of bile.
Comparative Efficacy in Cholestasis Models
Direct comparative studies of this compound and UDCA in the same cholestasis models are limited in the published literature. However, their individual effects in relevant experimental settings can be compared.
Bile Duct Ligation (BDL) Model
The BDL model in rodents is a widely used experimental paradigm that mimics obstructive cholestasis, leading to liver fibrosis.
Ursodeoxycholic Acid in the BDL Model:
Studies have shown that UDCA administration in BDL rats can ameliorate liver injury. Treatment with UDCA has been demonstrated to significantly reduce serum levels of liver injury markers and bile acids[10]. Histological examination of the liver in UDCA-treated BDL rats showed a significant reduction in the proliferation of bile ductules compared to untreated animals[10].
Chemically-Induced Cholestasis Models (e.g., α-naphthylisothiocyanate - ANIT)
ANIT is a chemical that induces intrahepatic cholestasis by damaging bile duct epithelial cells.
Ursodeoxycholic Acid in the ANIT Model:
In mouse models of ANIT-induced cholestasis, UDCA has shown protective effects, particularly in the recovery phase. UDCA treatment following ANIT administration led to a significant decrease in serum alanine aminotransferase (ALT) and total bile acid (TBA) levels[11][12]. It is suggested that UDCA upregulates the expression of BSEP, which aids in the clearance of bile acids[11]. However, pretreatment with UDCA before ANIT administration was found to exacerbate liver injury, suggesting that the timing of administration is crucial and that stimulating bile flow in the face of severe obstruction can be detrimental[11].
This compound in Cholestasis Models:
There is a lack of published data on the effects of this compound in established cholestasis models such as BDL or ANIT. The available research primarily focuses on its choleretic effects in healthy, anesthetized rats[7][8][9]. While its ability to increase bile flow is well-documented, its therapeutic efficacy in a cholestatic setting, where bile ducts may be damaged or obstructed, has not been thoroughly investigated.
Quantitative Data Summary
The following tables summarize the quantitative effects of UDCA and this compound on key biochemical and physiological parameters as reported in preclinical studies.
Table 1: Effects of Ursodeoxycholic Acid on Serum and Bile Parameters in a Rat Intrahepatic Cholestasis Model [1]
| Parameter | Control Group | UDCA-Treated Group | Percentage Change |
| Serum ALT (U/L) | 285.3 ± 65.4 | 156.7 ± 43.2 | ↓ 45.1% |
| Serum ALP (U/L) | 453.2 ± 87.6 | 287.5 ± 54.3 | ↓ 36.6% |
| Serum TBIL (μmol/L) | 134.5 ± 23.1 | 87.6 ± 15.4 | ↓ 34.9% |
| Bile Flow (μl/min/kg) | 65.4 ± 12.3 | 89.7 ± 15.6 | ↑ 37.2% |
| Total Bile Acid Excretion (μmol/min/kg) | 0.23 ± 0.05 | 0.35 ± 0.07 | ↑ 52.2% |
Data are presented as mean ± SD. Cholestasis was induced in rats, and the treatment group received UDCA.
Table 2: Effects of this compound on Bile Composition in Anesthetized Rats [8]
| Parameter | Pre-treatment | Post-Cyclobutyrol | Percentage Change |
| Bile Flow (μl/min/100g) | 6.8 ± 0.4 | 10.2 ± 0.6 | ↑ 50.0% |
| Bile Acid Output (nmol/min/100g) | 280 ± 20 | 270 ± 25 | ↓ 3.6% (Not Significant) |
| Cholesterol Output (nmol/min/100g) | 12.5 ± 1.5 | 6.8 ± 0.8 | ↓ 45.6% |
| Phospholipid Output (nmol/min/100g) | 75 ± 8 | 42 ± 5 | ↓ 44.0% |
Data are presented as mean ± SEM. A single oral dose of cyclobutyrol (0.72 mmol/kg) was administered.
Experimental Protocols
Bile Duct Ligation (BDL) in Rats
The BDL procedure is a standard surgical model to induce obstructive cholestasis[13][14][15][16][17][18].
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The common bile duct is carefully isolated. Two ligatures using surgical silk are placed around the common bile duct, and the duct is then transected between the two ligatures.
-
Closure: The abdominal muscle and skin are closed in layers.
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery. Sham-operated animals undergo the same procedure without the ligation and transection of the bile duct.
Alpha-naphthylisothiocyanate (ANIT)-Induced Cholestasis in Rodents
ANIT is administered orally to induce intrahepatic cholestasis[11][12][19][20][21][22][23][24][25][26][27].
-
Animal Model: Mice or rats are typically used.
-
ANIT Administration: ANIT is dissolved in a vehicle such as corn oil and administered via oral gavage. A typical dose to induce acute cholestasis is 50-75 mg/kg.
-
Time Course: The peak of liver injury and cholestasis is generally observed 24 to 48 hours after ANIT administration. For studying recovery, animals can be monitored for several days post-administration.
-
Outcome Measures: Serum levels of liver enzymes (ALT, AST, ALP), bilirubin, and total bile acids are measured. Liver tissue is collected for histological analysis.
Signaling Pathways and Experimental Workflows
UDCA Signaling in Hepatobiliary Secretion
Caption: UDCA signaling pathway for stimulating hepatobiliary secretion.
Experimental Workflow for Evaluating Anti-Cholestatic Drugs
Caption: General experimental workflow for preclinical cholestasis studies.
Conclusion
Ursodeoxycholic acid and this compound represent two distinct pharmacological approaches to modulating bile secretion. UDCA is a well-established, multi-functional agent that not only promotes bile flow but also provides crucial cytoprotective, anti-apoptotic, and immunomodulatory effects, making it a mainstay in the treatment of various cholestatic liver diseases. Its efficacy is supported by data from relevant disease models like BDL and ANIT-induced cholestasis.
This compound is a potent hydrocholeretic that effectively increases bile volume. Its unique property of uncoupling bile flow from cholesterol and phospholipid secretion could be of interest in conditions where reducing biliary cholesterol saturation is a therapeutic goal. However, the lack of data on its performance in established cholestasis models is a significant gap. The therapeutic potential of a pure hydrocholeretic effect in the context of a damaged or obstructed biliary tree remains to be elucidated and warrants further investigation. Future research should include direct, head-to-head comparisons of these two agents in validated animal models of cholestatic liver injury to better define their respective therapeutic utilities.
References
- 1. Effects of ursodeoxycholic acid on intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 6. researchgate.net [researchgate.net]
- 7. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ursodeoxycholic acid administration on bile duct proliferation and cholestasis in bile duct ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different effects of ursodeoxycholic acid on intrahepatic cholestasis in acute and recovery stages induced by alpha-naphthylisothiocyanate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of bicyclol against bile duct ligation-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mednexus.org [mednexus.org]
- 20. researchgate.net [researchgate.net]
- 21. Early indications of ANIT-induced cholestatic liver injury: Alteration of hepatocyte polarization and bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Intrahepatic cholestasis induced by α-naphthylisothiocyanate can cause gut-liver axis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Cholestatic models induced by lithocholic acid and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]
- 27. researchgate.net [researchgate.net]
A Tale of Two Cholagogues: A Comparative Analysis of Cyclobutyrol Sodium and Tauroursodeoxycholic Acid (TUDCA)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides a comprehensive comparative analysis of two agents known for their effects on bile secretion and liver health: Cyclobutyrol sodium and Tauroursodeoxycholic acid (TUDCA). While both are classified as choleretic agents, their mechanisms of action, clinical applications, and the breadth of supporting scientific evidence diverge significantly.
This report synthesizes the available preclinical and clinical data to offer a clear, evidence-based comparison. We will delve into their distinct pharmacological profiles, present available quantitative data in structured tables, detail experimental protocols from key studies, and visualize their known signaling pathways.
At a Glance: Key Differences
| Feature | This compound | Tauroursodeoxycholic acid (TUDCA) |
| Primary Mechanism | Hydrocholeretic | Cytoprotective, Anti-apoptotic, Choleretic |
| Effect on Bile Composition | Increases water and electrolyte content, decreases bile acid concentration | Increases hydrophilicity of the bile acid pool |
| Clinical Applications | Primarily for cholestasis | Liver diseases (e.g., PBC, cirrhosis), neurodegenerative diseases (investigational) |
| Level of Evidence | Limited preclinical data, scarce clinical data | Extensive preclinical and clinical data |
Mechanism of Action: A Divergent Path
The fundamental difference between this compound and TUDCA lies in their mechanism of action. TUDCA engages in complex cellular signaling, while this compound appears to have a more direct physiological effect on bile production.
This compound: A Hydrocholeretic Agent
This compound is a synthetic choleretic agent that primarily induces a hydrocholeresis. This means it increases the volume of bile secreted by the liver without a corresponding increase in the secretion of bile acids. Its mechanism is thought to be independent of bile acid transport pathways. Preclinical studies in rats suggest that this compound enhances the biliary secretion of water and electrolytes, such as sodium, potassium, chloride, and bicarbonate. This dilution effect leads to a decrease in the concentration of bile acids in the bile. Furthermore, some evidence suggests that this compound can uncouple the secretion of biliary lipids (cholesterol and phospholipids) from bile acid secretion.
The precise molecular mechanism of this compound's action on hepatocytes and bile duct cells is not well-elucidated in the available scientific literature. It is proposed that its choleretic effect is related to its own excretion into the bile, creating an osmotic gradient that drives water movement.
Tauroursodeoxycholic Acid (TUDCA): A Multifaceted Cytoprotective Bile Acid
TUDCA, a naturally occurring hydrophilic bile acid, exhibits a much broader and more complex mechanism of action. It is not only a choleretic but also a potent cytoprotective and anti-apoptotic agent. Its multifaceted actions are attributed to its ability to modulate several key cellular signaling pathways.
-
Chemical Chaperone: TUDCA helps to alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins. This is a critical mechanism in protecting cells from apoptosis.
-
Anti-apoptotic Effects: TUDCA inhibits multiple pathways of programmed cell death. It can prevent the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic cascade, and can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Modulation of Signaling Pathways: TUDCA has been shown to influence a variety of signaling cascades, including the PI3K/Akt survival pathway and the NF-κB inflammatory pathway. By activating survival signals and suppressing inflammation, TUDCA contributes to its hepatoprotective and neuroprotective effects.
-
Choleretic Effect: TUDCA stimulates bile flow by promoting the insertion of key transporters, such as the Bile Salt Export Pump (BSEP), into the canalicular membrane of hepatocytes. This enhances the excretion of bile acids from the liver cells into the bile canaliculi.
Signaling and Mechanistic Pathways
The disparity in the depth of research between the two compounds is reflected in our ability to visualize their mechanisms.
TUDCA's Multifaceted Cellular Protective Mechanisms
Proposed Hydrocholeretic Action of this compound
Performance and Efficacy: A Data-Driven Comparison
The available quantitative data for TUDCA from clinical trials is extensive, particularly in the context of liver diseases. In contrast, clinical data for this compound is sparse in the accessible literature, with most available information stemming from preclinical animal studies.
TUDCA: Clinical Efficacy in Liver Disease
Numerous clinical trials have investigated the efficacy of TUDCA in various liver disorders. A representative study in patients with liver cirrhosis demonstrated significant improvements in liver function markers.
Table 1: Effects of TUDCA on Liver Function in Cirrhosis Patients (6-Month Treatment)
| Parameter | Baseline (Mean ± SD) | After TUDCA (750 mg/day) (Mean ± SD) | P-value |
| ALT (U/L) | 102.3 ± 45.1 | 54.7 ± 23.8 | <0.05 |
| AST (U/L) | 115.6 ± 52.3 | 68.9 ± 30.1 | <0.05 |
| ALP (U/L) | 289.4 ± 112.7 | 198.2 ± 85.4 | <0.05 |
| Albumin (g/L) | 35.2 ± 5.8 | 41.1 ± 6.2 | <0.05 |
Source: Adapted from a double-blind randomized controlled trial on TUDCA in liver cirrhosis.[1]
This compound: Preclinical Choleretic Effects
The primary evidence for the efficacy of this compound comes from preclinical studies. A dose-response study in rats demonstrated its hydrocholeretic effect.
Table 2: Dose-Dependent Effects of this compound on Bile Flow in Rats
| Dose (mmol/kg) | Increase in Bile Flow (%) |
| 0.40 | 25 |
| 0.54 | 40 |
| 0.80 | 65 |
| 1.08 | 90 |
| 2.16 | 120 |
Source: Adapted from a study on the choleretic mechanism of Cyclobutyrol in rats.[2]
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of key cited studies are detailed below.
TUDCA in Liver Cirrhosis: Clinical Trial Protocol
-
Study Design: A double-blind, randomized, controlled trial.
-
Participants: 23 patients with liver cirrhosis were enrolled and randomly assigned to receive either TUDCA (n=12) or a control drug (UDCA, n=11).[1]
-
Intervention: TUDCA was administered orally at a daily dose of 750 mg for a period of 6 months.[1]
-
Outcome Measures: The primary endpoints were changes in serum levels of liver enzymes (ALT, AST, ALP) and albumin.[1] Secondary endpoints included histological features and liver ultrasonographic findings.
-
Statistical Analysis: Paired t-tests were used to compare baseline and post-treatment values within each group.
This compound in Rats: Experimental Protocol
-
Study Design: A dose-response study in anesthetized rats with biliary fistulas.
-
Animals: Male Wistar rats weighing 250-300g.
-
Intervention: this compound was administered orally in single doses of 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight.[2]
-
Outcome Measures: Bile was collected every 15 minutes for 2 hours. Bile flow was determined gravimetrically. Biliary concentrations of sodium, potassium, chloride, bicarbonate, and bile acids were measured.
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons against a control group.
Conclusion: A Verdict Based on Evidence
The comparative analysis of this compound and TUDCA reveals two compounds with distinct pharmacological profiles and a significant disparity in the level of scientific evidence supporting their use.
TUDCA stands out as a well-researched compound with a multifaceted mechanism of action that extends beyond simple choleresis to include significant cytoprotective and anti-apoptotic effects. Its efficacy in improving liver function in various cholestatic and cirrhotic conditions is supported by a substantial body of clinical trial data. Furthermore, its potential therapeutic role in neurodegenerative diseases is an active area of promising research.
This compound , in contrast, is a less-characterized agent. The available evidence, primarily from preclinical studies, identifies it as a hydrocholeretic that increases bile volume by promoting water and electrolyte secretion. While this may have therapeutic value in certain cholestatic conditions, the lack of robust clinical trial data and a detailed understanding of its molecular mechanism are significant limitations.
For researchers and drug development professionals, TUDCA offers a more compelling profile for further investigation and clinical application due to its well-defined mechanisms and proven efficacy in human studies. This compound, while potentially useful, requires substantial further research to establish its clinical utility and to elucidate its molecular mode of action before it can be considered a comparable alternative to TUDCA. The choice between these agents in a therapeutic or research context should be guided by the specific pathological condition being addressed and the strength of the available scientific evidence.
References
Validating the Choleretic Effect of Cyclobutyrol Sodium: A Comparative Guide to In Vivo and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the choleretic effect of Cyclobutyrol sodium, a synthetic compound known for its bile flow-enhancing properties. We present supporting experimental data from in vivo studies and detail protocols for secondary in vitro assays, offering a framework for robust preclinical assessment of potential choleretic agents.
Executive Summary
This compound exerts a potent choleretic effect characterized by an increase in bile flow independent of bile acid secretion. This hydrocholeretic action is a key differentiator from other agents like ursodeoxycholic acid (UDCA), which primarily act by stimulating bile acid secretion. This guide compares the in vivo effects of this compound with UDCA and details two powerful in vitro secondary assays—the Isolated Perfused Rat Liver (IPRL) and Sandwich-Cultured Hepatocytes (SCH)—for mechanistic validation and screening.
In Vivo Choleretic Effects: this compound vs. Ursodeoxycholic Acid
The primary in vivo model for assessing choleretic activity involves bile duct cannulation in rats, allowing for the direct measurement of bile flow and composition.
Data Presentation: In Vivo Rat Studies
| Parameter | This compound | Ursodeoxycholic Acid (UDCA) | Key Differentiator |
| Mechanism of Action | Bile acid-independent choleresis (Hydrocholeretic) | Primarily bile acid-dependent choleresis | This compound does not increase bile acid secretion, unlike UDCA. |
| Bile Flow | Dose-dependent increase.[1] | Increases bile flow, largely by increasing bile salt secretion.[2][3][4] | This compound's effect is primarily on the aqueous component of bile. |
| Bile Composition | |||
| - Bile Acid Concentration | Reduced in a dose-dependent manner.[1] | Increases bile acid secretion and concentration.[2] | Opposite effects on bile acid concentration. |
| - Biliary Cholesterol | Selectively decreased secretion.[3] | Decreases biliary cholesterol secretion.[5] | Both agents reduce biliary cholesterol. |
| - Biliary Phospholipids | Unaffected.[3] | No significant change. | Similar effect on phospholipids. |
| - Electrolytes (Na+, K+, Cl-, HCO3-) | Increased output.[1] | Can influence electrolyte composition secondary to bile acid changes. | This compound directly increases electrolyte and water secretion. |
Experimental Protocol: In Vivo Bile Duct Cannulation in Rats
This protocol outlines the key steps for assessing the choleretic effect of a test compound in anesthetized rats.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with urethane). The body temperature is maintained at 37°C.
-
Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is cannulated with polyethylene tubing to allow for bile collection.
-
Compound Administration: A baseline bile flow is established. The test compound (e.g., this compound or UDCA) is then administered, typically via intravenous infusion or intraduodenal injection.
-
Bile Collection and Analysis: Bile is collected at timed intervals before and after compound administration. The volume of bile is measured to determine the flow rate (µl/min/kg). The collected bile is then analyzed for the concentration of bile acids, cholesterol, phospholipids, and electrolytes.
-
Data Analysis: The changes in bile flow and composition after compound administration are compared to the baseline values and to a vehicle control group.
Secondary Assays for Mechanistic Validation
In vitro models offer a controlled environment to investigate the direct effects of compounds on the liver and hepatocytes, providing mechanistic insights that complement in vivo data.
Isolated Perfused Rat Liver (IPRL)
The IPRL model maintains the liver's architecture and polarity, allowing for the study of hepatobiliary transport and metabolism in a system that closely mimics the in vivo state without systemic influences.
-
Liver Isolation: A rat is anesthetized, and the portal vein and inferior vena cava are cannulated. The liver is then carefully excised and transferred to a perfusion apparatus.[6][7]
-
Perfusion: The liver is perfused with an oxygenated, temperature-controlled (37°C) physiological buffer (e.g., Krebs-Henseleit buffer) at a constant flow rate.[6][8] The perfusate flows into the portal vein and exits through the inferior vena cava.
-
Compound Administration: After a stabilization period, the test compound is added to the perfusion medium.
-
Bile and Perfusate Collection: Bile is collected via a cannula inserted into the common bile duct. Samples of the effluent perfusate are also collected at timed intervals.
-
Endpoint Measurement: Bile flow rate is determined gravimetrically. Bile and perfusate samples are analyzed for the concentration of the test compound, its metabolites, and key biliary components (bile acids, electrolytes).
Sandwich-Cultured Hepatocytes (SCH)
The SCH model is a powerful in vitro tool that allows for the study of drug uptake, metabolism, and biliary excretion in a high-throughput format. Hepatocytes cultured in a sandwich configuration regain their polarity and form functional bile canalicular networks.[9][10]
-
Hepatocyte Culture: Primary rat hepatocytes are isolated and cultured on collagen-coated plates. After attachment, a second layer of collagen is overlaid to create the "sandwich" configuration, which promotes the formation of bile canaliculi.[9][11]
-
Compound Incubation: The cultured hepatocytes are incubated with the test compound.
-
Measurement of Biliary Excretion: The accumulation of the compound and its metabolites within the cells and in the bile canaliculi can be measured. A common technique involves using a calcium-free buffer to transiently open the tight junctions of the canaliculi, allowing for the separate collection and analysis of the biliary and cellular contents.[9] The Biliary Excretion Index (BEI) can then be calculated.
-
Endpoint Analysis: The concentrations of the compound and its metabolites in the cell lysate and the collected biliary fraction are quantified, typically by LC-MS/MS.
Mandatory Visualizations
References
- 1. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 5. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated Perfused Rat Livers to Quantify the Pharmacokinetics and Concentrations of Gd-BOPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. An Improved Technique for Isolated Perfusion of Rat Livers and an Evaluation of Perfusates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Comparative Guide to Analytical Methods for the Quantification of Cyclobutyrol Sodium
Disclaimer: As of October 2025, publicly available, peer-reviewed analytical methods specifically detailing the cross-validation for the quantification of Cyclobutyrol sodium are limited. This guide provides a comparative framework of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry (UV-Vis)—based on established methods for other sodium salt compounds of similar chemical nature. The experimental protocols and validation data presented herein are representative examples to guide researchers and drug development professionals in establishing and cross-validating methods for this compound.
This guide is intended for an audience of researchers, scientists, and drug development professionals. It aims to provide an objective comparison of potential analytical methods, supported by illustrative experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of three hypothetical validated analytical methods for the quantification of this compound. These parameters are essential for comparing the suitability of each method for a specific application, such as quality control, stability studies, or pharmacokinetic analysis.
| Parameter | HPLC-UV Method | GC-FID Method | UV-Vis Spectrophotometric Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by flame ionization. | Quantification based on the absorption of UV radiation by the analyte. |
| Linearity Range | 10 - 100 µg/mL | 5 - 50 µg/mL | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 1 µg/mL | 0.5 µg/mL | 5 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL | 1.5 µg/mL | 15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Specificity | High (separates from degradation products) | High (good resolution from other volatile compounds) | Lower (potential interference from excipients with UV absorbance) |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes | < 5 minutes |
| Sample Throughput | High | Medium | Very High |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for the three hypothetical analytical methods are provided below. These protocols are based on common practices for the analysis of similar sodium salt compounds and should be optimized and validated for the specific matrix containing this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to cover the linearity range.
-
Sample Preparation: An accurately weighed portion of the sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[1][2]
Gas Chromatography (GC-FID) Method
This method is applicable for the determination of this compound, particularly if it is volatile or can be derivatized to a volatile form.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection Mode: Split injection with a ratio of 10:1.
-
Injection Volume: 1 µL.
-
Derivatization (if necessary): If this compound is not sufficiently volatile, a derivatization step (e.g., silylation) may be required before injection.
-
Standard Solution Preparation: A stock solution is prepared in a suitable solvent (e.g., methanol or dichloromethane). Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is extracted with a suitable organic solvent. If derivatization is needed, the derivatizing agent is added to the dried extract, and the mixture is heated before injection.
-
Validation Parameters: The method should be validated for the same parameters as the HPLC method, with particular attention to the completeness and reproducibility of the derivatization reaction if one is used.
UV-Visible Spectrophotometric Method
This is a simple and rapid method suitable for the routine quality control of this compound in bulk and simple formulations where excipients do not interfere.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that does not absorb in the same UV region (e.g., methanol or deionized water).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound over the UV range (e.g., 200-400 nm). Let's assume a hypothetical λmax of 215 nm.
-
Standard Solution Preparation: A stock solution of known concentration is prepared, and a series of dilutions are made to construct a calibration curve.
-
Sample Preparation: The sample is accurately weighed, dissolved in the chosen solvent, and diluted to fall within the linear range of the calibration curve. The solution should be filtered if it contains insoluble excipients.
-
Procedure: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. The concentration of this compound in the sample is determined from the calibration curve.
-
Validation Parameters: The method should be validated for linearity, range, accuracy, and precision as per ICH guidelines. Specificity should be carefully evaluated to ensure no interference from excipients.[3][4]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for cross-validating analytical methods and a comparison of their key attributes.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key attributes of analytical methods.
References
The Synergistic Potential of Cyclobutyrol Sodium in Hepatoprotection: A Review of Available Evidence
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of therapeutic agents is paramount for designing effective combination therapies. This guide provides a comprehensive overview of the available scientific literature on the synergistic effects of Cyclobutyrol sodium with other hepatoprotective agents. Despite a thorough search of existing preclinical and clinical studies, direct evidence demonstrating synergistic effects remains elusive. This document, therefore, summarizes the known mechanisms of this compound and other prominent hepatoprotective agents individually, highlighting the theoretical potential for synergy and identifying critical knowledge gaps that warrant further investigation.
This compound: A Choleretic Agent with a Unique Mechanism
This compound is a synthetic compound recognized for its choleretic properties, meaning it promotes the secretion of bile from the liver. Its primary mechanism of action involves increasing bile flow, a process that can help in the elimination of toxins and reduce the burden on hepatocytes.
One key study investigated the effects of sodium cyclobutyrate on biliary lipid secretion in rats. The findings revealed that this compound administration led to a reduction in the biliary concentration and output of cholesterol and phospholipids, without significantly altering bile acid secretion.[1] This suggests that this compound uncouples lipid secretion from bile acid secretion, a pharmacodynamic action that could potentially be beneficial in conditions characterized by cholestasis and high biliary lipid concentration.
Prominent Hepatoprotective Agents: Mechanisms and Potential for Combination
Several other agents are widely recognized for their hepatoprotective effects, each with distinct mechanisms of action. Understanding these mechanisms is crucial for postulating potential synergistic interactions with this compound.
Ursodeoxycholic Acid (UDCA)
UDCA is a hydrophilic bile acid that has been a cornerstone in the treatment of cholestatic liver diseases. Its mechanisms of action are multifaceted and include:
-
Cytoprotection: UDCA protects hepatocytes from the damaging effects of toxic bile acids.
-
Choleretic Effects: Similar to this compound, UDCA stimulates bile flow.
-
Anti-apoptotic and Immunomodulatory Effects: UDCA can inhibit programmed cell death in hepatocytes and modulate immune responses in the liver.
While no studies have directly investigated the synergistic effects of UDCA and this compound, their shared choleretic properties and distinct cytoprotective mechanisms suggest a potential for additive or synergistic benefits in cholestatic conditions.
Silymarin
Silymarin, a flavonoid complex extracted from milk thistle, is a well-known antioxidant with significant hepatoprotective properties. Its primary mechanisms include:
-
Antioxidant Activity: Silymarin scavenges free radicals and inhibits lipid peroxidation, thereby protecting liver cells from oxidative stress.[2][3]
-
Anti-inflammatory Effects: It can modulate inflammatory pathways in the liver.
-
Antifibrotic Activity: Silymarin may inhibit the progression of liver fibrosis.
The combination of Silymarin's potent antioxidant and anti-inflammatory effects with the choleretic action of this compound could theoretically offer a multi-pronged approach to liver protection, particularly in toxin-induced liver injury. However, experimental data to support this hypothesis is currently lacking.
Glycyrrhizinic Acid (Glycyrrhizin)
Glycyrrhizin, a triterpenoid saponin from licorice root, possesses a broad range of pharmacological activities relevant to liver health:
-
Anti-inflammatory and Immunomodulatory Effects: Glycyrrhizin has been shown to reduce liver inflammation and modulate immune responses.[4][5][6]
-
Antiviral Activity: It has demonstrated efficacy against certain viruses that target the liver.
-
Hepatoprotective Effects: Glycyrrhizin can protect hepatocytes from various forms of injury.[5][6]
The anti-inflammatory and hepatoprotective properties of Glycyrrhizin could complement the choleretic and detoxifying effects of this compound. A combination therapy might be beneficial in inflammatory liver conditions, but this remains a theoretical postulation without direct experimental validation.
Experimental Protocols for Investigating Synergistic Hepatoprotective Effects
To address the current knowledge gap, well-designed preclinical studies are necessary. A general experimental workflow to investigate the potential synergistic effects of this compound with other hepatoprotective agents would typically involve the following steps:
Caption: A generalized workflow for preclinical investigation of synergistic hepatoprotective effects.
This workflow would allow for a systematic evaluation of whether the combination of this compound with another agent results in a greater protective effect than either agent alone.
Potential Signaling Pathways for Investigation
The hepatoprotective effects of various agents are mediated through complex signaling pathways. Future research into the synergistic effects of this compound could focus on its potential modulation of pathways known to be influenced by other hepatoprotective agents.
Caption: Postulated interplay of signaling pathways for synergistic hepatoprotection.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of pharmacological effects of Glycyrrhiza sp. and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cyclobutyrol sodium and chenodeoxycholic acid
A Head-to-Head Comparison of Cyclobutyrol Sodium and Chenodeoxycholic Acid in Biliary Therapeutics
Introduction
In the landscape of biliary therapeutics, both this compound and chenodeoxycholic acid (CDCA) have been investigated for their roles in managing gallbladder and bile duct conditions. While both compounds influence bile composition, they exhibit distinct mechanisms of action and have different primary therapeutic applications. Chenodeoxycholic acid is a well-established agent for the dissolution of cholesterol gallstones. This compound, on the other hand, is primarily characterized as a choleretic agent, promoting bile flow, with preclinical data suggesting a potential role in preventing the formation of cholesterol gallstones. This guide provides a detailed, evidence-based comparison of these two compounds for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: this compound is a synthetic choleretic agent.[1] Preclinical studies in animal models have shown that it induces a bile acid-independent choleresis.[2][3] Its primary mechanism involves the uncoupling of cholesterol and phospholipid secretion from bile acid secretion.[2][3][4] This action leads to a reduction in the biliary concentration and output of cholesterol and phospholipids, without a significant alteration in bile acid secretion.[2][3] Consequently, this decreases the cholesterol/bile acid and phospholipid/bile acid molar ratios, which lowers the lithogenic index of bile, making it less prone to cholesterol crystal formation.[2][3]
Chenodeoxycholic Acid (CDCA): Chenodeoxycholic acid is a naturally occurring primary bile acid.[5] Its therapeutic effect in gallstone dissolution stems from its ability to suppress the hepatic synthesis of both cholesterol and cholic acid.[5][6] By inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and stimulating bile acid synthesis from cholesterol, CDCA reduces the cholesterol saturation of bile.[6] This undersaturated bile can then gradually dissolve cholesterol-rich gallstones.[5][6] CDCA's action is also mediated through the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and cholesterol homeostasis.[6]
Head-to-Head Comparison: Efficacy and Safety
Direct head-to-head clinical trials comparing this compound and chenodeoxycholic acid for gallstone dissolution are not available in the published literature. Therefore, this comparison is based on the available data for each compound in their respective areas of study.
Table 1: Efficacy Data
| Parameter | This compound | Chenodeoxycholic Acid |
| Primary Indication | Choleresis, Potential for gallstone prevention | Dissolution of radiolucent cholesterol gallstones |
| Key Efficacy Endpoint | Increased bile flow, Reduced lithogenic index of bile | Complete or partial dissolution of gallstones |
| Supporting Data | In a rat model, a single oral dose (0.72 mmol/kg) significantly reduced the lithogenic index of bile.[2] A study on a related compound, cicloxilic acid, in 24 gallstone patients (240 mg/day for 1 month) showed a significant reduction in the lithogenic index from 1.5 to 1.2.[7] | In the National Cooperative Gallstone Study (n=916), treatment with 750 mg/day for up to 2 years resulted in confirmed complete gallstone dissolution in 13.5% of patients, and partial or complete dissolution in 40.8% of patients.[8][9] Efficacy is higher for small (<10 mm), floating gallstones.[10] |
Table 2: Safety and Side Effect Profile
| Parameter | This compound | Chenodeoxycholic Acid |
| Common Side Effects | Data from extensive clinical trials are limited. | Diarrhea (dose-dependent, occurs in up to 50% of patients), abdominal cramps, nausea, vomiting, dyspepsia.[3][11] |
| Serious Adverse Events | Not well-documented in available literature. | Hepatotoxicity (reversible serum aminotransferase elevations in up to 30% of patients), increased LDL cholesterol.[3][8][9] |
| Contraindications | Not well-established. | Pregnancy, hepatocyte dysfunction, bile duct abnormalities, radiopaque or bile pigment stones.[5] |
Experimental Protocols
Protocol 1: Evaluation of Choleretic Activity (Adapted from animal studies)
-
Animal Model: Male Wistar rats with bile duct cannulation for bile collection.
-
Procedure:
-
Anesthetize the rats and perform a laparotomy to expose the common bile duct.
-
Insert a cannula into the common bile duct for bile collection.
-
Allow for a stabilization period to achieve a steady bile flow.
-
Administer this compound or a vehicle control, typically via oral gavage.
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 4-6 hours).
-
Measure the volume (gravimetrically) and record the bile flow rate (μl/min/kg body weight).
-
Analyze bile samples for concentrations of bile acids, cholesterol, and phospholipids using standard enzymatic or chromatographic assays.
-
Calculate the lithogenic index based on the molar concentrations of the biliary lipids.
-
Protocol 2: In Vitro Gallstone Dissolution Assay
-
Materials:
-
Human cholesterol gallstones (obtained from cholecystectomy, characterized for composition).
-
Test solutions: Chenodeoxycholic acid at various physiological concentrations, this compound solutions, and a control buffer (e.g., simulated bile or saline).
-
-
Procedure:
-
Dry the gallstones to a constant weight.
-
Place individual gallstones of similar size and weight into separate vials containing the test solutions.
-
Incubate the vials in a shaking water bath at 37°C to simulate physiological conditions.
-
At predetermined time points (e.g., 24, 48, 72 hours), remove the gallstones from the solutions.
-
Gently wash the gallstones with distilled water and dry them to a constant weight.
-
Calculate the percentage of weight loss to determine the dissolution rate.
-
The morphology of the gallstones can be observed using microscopy.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Chenodeoxycholic acid.
Caption: Generalized workflow for a clinical trial on gallstone dissolution.
Conclusion
This compound and chenodeoxycholic acid are two distinct compounds with different, yet potentially complementary, roles in the management of biliary disorders. Chenodeoxycholic acid is a proven agent for the dissolution of cholesterol gallstones, albeit with a notable side effect profile and limitations in efficacy.[8][9] this compound acts as a choleretic, and preclinical evidence suggests it may reduce the lithogenicity of bile, indicating a potential prophylactic role in high-risk individuals for cholesterol gallstone formation.[2][3]
For drug development professionals, further research into the clinical efficacy and safety of this compound is warranted to establish its place in therapy. Head-to-head trials comparing the prophylactic effects of this compound with agents like ursodeoxycholic acid could be of significant interest. For researchers and scientists, the distinct mechanisms of these two compounds offer different avenues for exploring the complex pathophysiology of cholesterol gallstone disease.
References
- 1. In vitro studies of gallstone dissolution using bile salt solutions and heparinized saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental dissolution of pigment gallstone material using alkaline EDTA and adjuvant bile salts/non-bile salt detergents, thiols and urea, with respect to local chemolitholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agents for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cicloxilic acid on bile lipid composition in patients with gallstones: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Agents for gallstone dissolution [ouci.dntb.gov.ua]
- 10. Efficacy of bile acid therapy for gallstone dissolution: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling Choleretic Drug Mechanisms: A Comparative Analysis of Cyclobutyrol Sodium and Ursodeoxycholic Acid
A deep dive into the molecular pathways and experimental evidence confirming the mechanisms of action of two key choleretic agents. This guide provides a comparative analysis of Cyclobutyrol sodium and Ursodeoxycholic acid (UDCA), with a special focus on the insights gained from genetic models for UDCA.
In the management of cholestatic liver diseases, therapies aimed at promoting bile flow are paramount. This compound and Ursodeoxycholic acid (UDCA) are two such agents, yet the scientific community's understanding of their mechanisms of action is varied. While the effects of this compound have been characterized through pharmacological studies, the investigation of UDCA has been significantly advanced by the use of genetic models. This guide provides a comprehensive comparison of these two drugs, presenting the available experimental data, detailing methodologies, and visualizing the key pathways.
Mechanism of Action: A Tale of Two Choloretics
This compound is a synthetic compound recognized for its hydrocholeretic properties. Its primary mechanism involves increasing the volume of bile secretion without a corresponding increase in the output of bile acids. This is thought to be a result of the osmotic effect created by its own secretion into the bile. Furthermore, studies have demonstrated that this compound selectively inhibits the secretion of biliary lipids, namely cholesterol and phospholipids.[1][2] This leads to a reduction in the lithogenic index of bile, which is a measure of its cholesterol-carrying capacity.[2] A key characteristic of this compound's action is that it appears to be independent of bile acid transport pathways.[1]
Ursodeoxycholic acid, a naturally occurring hydrophilic bile acid, presents a more multifaceted mechanism of action that has been elucidated through extensive research, including studies employing genetic knockout models.[3][4][5][6][7] UDCA's therapeutic effects are attributed to several key actions:
-
Choleretic Effect: UDCA stimulates bile flow, in part by promoting the insertion of key transporters into the canalicular membrane of hepatocytes.
-
Cytoprotection: It protects liver cells and bile duct cells from the damaging effects of more toxic, hydrophobic bile acids by shifting the overall bile acid pool towards a more hydrophilic composition.
-
Anti-apoptotic Effects: UDCA has been shown to inhibit apoptosis (programmed cell death) in hepatocytes, a crucial factor in the progression of cholestatic liver injury.
-
Modulation of Gene Expression: UDCA can influence the expression of genes involved in bile acid synthesis, transport, and detoxification.[8]
The use of genetic models, such as mice with targeted deletions of genes encoding for key biliary transporters (e.g., Abcb4 knockout mice, which model a form of progressive familial intrahepatic cholestasis), has been instrumental in confirming these mechanisms and revealing the complexities of UDCA's in vivo effects.[3][4][5]
Comparative Data on Efficacy
The following tables summarize quantitative data from preclinical studies on this compound and Ursodeoxycholic acid, showcasing their effects on key biliary parameters.
Table 1: Effects of this compound on Biliary Composition in Rats
| Parameter | Control | This compound (0.72 mmol/kg) | % Change |
| Bile Flow (µl/min/kg) | 55.3 ± 3.1 | 78.5 ± 4.2 | +42% |
| Bile Acid Output (nmol/min/kg) | 28.7 ± 2.5 | 29.1 ± 2.8 | +1% |
| Cholesterol Output (nmol/min/kg) | 1.8 ± 0.2 | 1.1 ± 0.1 | -39% |
| Phospholipid Output (nmol/min/kg) | 11.2 ± 1.1 | 6.5 ± 0.7 | -42% |
| Cholesterol/Bile Acid Molar Ratio | 0.063 ± 0.005 | 0.038 ± 0.004 | -40% |
| Phospholipid/Bile Acid Molar Ratio | 0.39 ± 0.03 | 0.22 ± 0.02* | -44% |
* p < 0.05 compared to control. Data adapted from Monte et al., 1989.
Table 2: Effects of Ursodeoxycholic Acid (UDCA) in a Genetic Mouse Model of Cholestasis (Abcb4 knockout mice)
| Parameter | Abcb4-/- (Control Diet) | Abcb4-/- (0.5% UDCA Diet) | % Change |
| Serum Alanine Aminotransferase (ALT) (U/L) | 250 ± 45 | 120 ± 30 | -52% |
| Serum Alkaline Phosphatase (AP) (U/L) | 450 ± 60 | 280 ± 50 | -38% |
| Bile Flow (µl/min/100g) | 8.5 ± 1.2 | 12.5 ± 1.8 | +47% |
| Biliary Bicarbonate Concentration (mM) | 25 ± 4 | 45 ± 6 | +80% |
| Biliary Bile Acid Concentration (mM) | 40 ± 7 | 30 ± 5* | -25% |
* p < 0.05 compared to control diet. Data are representative values compiled from studies such as Fickert et al., 2013.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Mechanism of this compound.
Caption: UDCA's mechanism confirmed with genetic models.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound's Choleretic Effect in Rats
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are fasted overnight with free access to water.
-
Anesthesia and Surgery: Rats are anesthetized (e.g., with sodium pentobarbital). A midline abdominal incision is made, and the common bile duct is cannulated with polyethylene tubing to allow for bile collection.
-
Drug Administration: A single oral dose of this compound (e.g., 0.72 mmol/kg body weight) or a vehicle control is administered.
-
Bile Collection and Analysis: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of up to 3 hours. Bile flow is determined gravimetrically. Bile samples are then analyzed for the concentrations of bile acids, cholesterol, and phospholipids using standard enzymatic assays.
-
Data Analysis: The output of biliary components is calculated by multiplying the concentration by the bile flow rate. Statistical comparisons are made between the treatment and control groups.
Protocol 2: Investigating the Effects of UDCA in a Genetic Mouse Model of Cholestasis (Abcb4 knockout)
-
Animal Model: Abcb4 knockout (Abcb4-/-) mice and wild-type littermates are used. These mice develop a progressive cholestatic liver injury that mimics aspects of human sclerosing cholangitis.
-
Dietary Administration of UDCA: At a specified age (e.g., 4 weeks), mice are placed on a standard chow diet or a diet supplemented with 0.5% (w/w) UDCA for a defined period (e.g., 4 weeks).
-
Induction of Obstructive Cholestasis (Optional): In some studies, a model of obstructive cholestasis is superimposed by performing common bile duct ligation (CBDL) or selective bile duct ligation (SBDL) to assess the drug's effect in the context of biliary obstruction.[4][5]
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected for the analysis of serum liver enzymes (ALT, AP). The liver is harvested for histological examination and gene expression analysis. Bile can be collected via gallbladder cannulation for compositional analysis.
-
Analysis:
-
Serum Biochemistry: Standard enzymatic assays are used to measure ALT and AP levels.
-
Histology: Liver sections are stained (e.g., with Hematoxylin & Eosin) to assess inflammation, necrosis, and fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes involved in bile acid transport and metabolism.
-
Bile Analysis: Bile flow is measured, and the concentrations of bile acids and bicarbonate are determined.
-
-
Data Analysis: Parameters are compared between wild-type and Abcb4-/- mice on control and UDCA-supplemented diets.
Conclusion
The available evidence indicates that this compound acts as a hydrocholeretic agent that uncouples bile flow from bile acid secretion while inhibiting biliary lipid output. In contrast, UDCA has a more complex mechanism of action, involving cytoprotection, stimulation of biliary secretion through modulation of gene expression, and anti-apoptotic effects. The use of genetic models has been pivotal in dissecting the multifaceted therapeutic actions of UDCA, providing a level of mechanistic confirmation that is currently lacking for this compound. Future research employing genetic models could further elucidate the precise molecular targets of this compound and solidify our understanding of its role in treating cholestatic conditions.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic acid aggravates bile infarcts in bile duct-ligated and Mdr2 knockout mice via disruption of cholangioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition | PLOS One [journals.plos.org]
- 7. Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cyclobutyrol Sodium: A Comparative Guide for Researchers
An Objective Analysis of Cyclobutyrol Sodium and its Alternatives in Cholestasis Management
This guide provides a comprehensive comparison of this compound and other therapeutic agents for cholestasis, intended for researchers, scientists, and drug development professionals. The information presented is based on an independent verification of published findings to support objective evaluation.
This compound: An Overview
This compound is a synthetic choleretic agent investigated for its role in modifying bile composition. Preclinical studies indicate that it promotes a bile acid-independent choleresis. This unique mechanism involves a selective reduction in the secretion of biliary lipids, specifically cholesterol and phospholipids, without significantly altering bile acid secretion. This action leads to a decrease in the lithogenic index of bile, suggesting a potential therapeutic role in conditions associated with cholesterol gallstones and cholestasis.
Quantitative Data Comparison
The following tables summarize the quantitative data from published studies on this compound and its therapeutic alternatives for cholestasis. It is important to note that the data for this compound is derived from preclinical studies in animal models, while the data for the alternatives are from human clinical trials.
Table 1: Efficacy of this compound in a Rat Model of Cholestasis
| Parameter | Dosage (oral) | Effect | Source |
| Bile Flow | 0.40 - 2.16 mmol/kg | Dose-dependent increase | [1] |
| Biliary Cholesterol Output | 0.72 mmol/kg | Reduced | [2] |
| Biliary Phospholipid Output | 0.72 mmol/kg | Reduced | [2] |
| Bile Acid Secretion | 0.40 - 2.16 mmol/kg | Not significantly modified | [1][2] |
| Cholesterol/Bile Acid Molar Ratio | 0.72 mmol/kg | Statistically significant decrease | [2] |
| Phospholipid/Bile Acid Molar Ratio | 0.72 mmol/kg | Statistically significant decrease | [2] |
| Lithogenic Index | 0.72 mmol/kg | Statistically significant decrease | [2] |
Table 2: Comparison of Therapeutic Alternatives for Cholestatic Liver Diseases
| Drug | Indication | Dosage | Efficacy Highlights | Common Adverse Events | Source |
| Ursodeoxycholic Acid (UDCA) | Primary Biliary Cholangitis (PBC), Intrahepatic Cholestasis of Pregnancy (ICP) | 13-15 mg/kg/day (PBC) | Improves serum liver chemistries, delays fibrosis progression. In ICP, may reduce maternal itch but has not shown a significant improvement in perinatal outcomes.[3][4] | Generally well-tolerated. | [3][4][5] |
| Obeticholic Acid (OCA) | Primary Biliary Cholangitis (PBC) | 5-10 mg daily | Significant reduction in alkaline phosphatase (ALP) levels.[6][7] May improve liver histology in some patients.[7] | Pruritus, fatigue, constipation.[6][7] | [6][7][8][9] |
| Fibrates (Bezafibrate, Fenofibrate) | Adjunctive therapy for PBC | Bezafibrate: 400 mg/day; Fenofibrate: 160 mg/day | Significant improvement in liver chemistries (ALP, bilirubin) in patients with inadequate response to UDCA.[10] May improve pruritus.[10] | Elevated serum creatinine, myalgia (rare).[10][11] | [10][11][12][13] |
Experimental Protocols
In Vivo Assessment of Choleretic Activity of this compound in Rats
This protocol is based on the methodology described by Monte et al. (1989).[1][2]
1. Animal Model:
-
Male Wistar rats (250-300g) are used.
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
2. Surgical Procedure:
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is cannulated with a polyethylene catheter to allow for bile collection.
-
Body temperature is maintained at 37°C throughout the experiment.
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The solution is administered orally via gavage at the desired doses (e.g., 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight).[1]
-
A control group receives the vehicle alone.
4. Sample Collection and Analysis:
-
Bile is collected at regular intervals (e.g., every 10-20 minutes) for a specified duration (e.g., 2-3 hours).
-
Bile flow rate is determined gravimetrically.
-
Bile samples are analyzed for:
-
Bile acid concentration (using enzymatic assays).
-
Cholesterol concentration (using enzymatic assays).
-
Phospholipid concentration (using enzymatic assays).
-
Electrolyte concentrations (Na+, K+, Cl-, HCO3-) using standard laboratory methods.
-
5. Data Analysis:
-
Calculate the output of each biliary component (flow rate x concentration).
-
Compare the changes in bile flow and composition between the Cyclobutyrol-treated groups and the control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating Choleretic Agents.
References
- 1. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 4. Ursodeoxycholic acid in intrahepatic cholestasis of pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomised controlled trial of ursodeoxycholic acid versus placebo in women with intrahepatic cholestasis of pregnancy - Ursodeoxycholic acid to reduce adverse perinatal outcomes for intrahepatic cholestasis of pregnancy: the PITCHES RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 8. pbccompanion.com [pbccompanion.com]
- 9. COBALT: A Confirmatory Trial of Obeticholic Acid in Primary Biliary Cholangitis With Placebo and External Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 11. On Fibrates and Cholestasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibrates as Adjuvant Therapy for Chronic Cholestatic Liver Disease: Its Time Has Come - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Cyclobutyrol Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cyclobutyrol sodium, a choleretic agent used in laboratory research.
Due to a lack of comprehensive hazard and disposal information in currently available Safety Data Sheets (SDS), a precautionary approach is essential for the management of this compound waste. The primary recommendation is to engage a licensed professional hazardous waste management service for its disposal.
Key Compound Information
A clear understanding of the substance is the first step in safe handling.
| Identifier | Details |
| Synonyms | Sodium α-ethyl-1-hydroxycyclohexaneacetate, Bilimix, Cyclohexaneacetic acid, α-ethyl-1-hydroxy-, monosodium salt |
| Chemical Formula | C₁₀H₁₇NaO₃ |
| Molecular Weight | 208.23 g/mol |
| Physical Form | Solid |
| CAS Number | 1130-23-0 |
Safe Handling and Personal Protective Equipment (PPE)
Prior to handling this compound for any procedure, including disposal, all personnel must wear the appropriate personal protective equipment:
-
Eye Protection: Safety glasses equipped with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
All work with this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.
Step-by-Step Disposal Protocol
In the absence of specific disposal instructions in the Safety Data Sheet, the following precautionary protocol should be strictly followed:
-
Waste Segregation: To prevent unknown chemical reactions, do not mix this compound waste with other waste streams. All solid waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a dedicated, sealable container. Liquid waste, such as solutions containing the compound, must be collected in a separate, dedicated, and sealable container.
-
Container Selection and Labeling: Utilize chemically resistant containers with secure, leak-proof lids. Each container must be clearly labeled with "Hazardous Waste," "this compound," a list of all waste components (e.g., "this compound, deionized water"), the approximate concentration or quantity, the date of first waste addition, and the contact information of the responsible laboratory personnel.
-
Waste Storage: Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within your facility. This area should be located away from drains and any incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Ensure all required documentation, such as a waste manifest, is completed and provided to the disposal service.
Important: this compound should not be disposed of down the drain or in regular solid waste. The absence of ecotoxicity data necessitates this cautious approach to prevent potential environmental contamination.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial:
-
Solid Spills: Restrict access to the affected area. While wearing the appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust. Place the spilled substance and all contaminated cleaning materials into a sealed container labeled "Hazardous Waste: this compound Spill Debris." The area should then be cleaned with soap and water. Dispose of the waste as outlined in the protocol above.
-
Liquid Spills: For solutions containing this compound, first absorb the spill with an inert material such as vermiculite or sand. Then, follow the same procedure for solid spills to collect and dispose of the waste.
Disposal Decision Workflow
The following diagram provides a clear, logical path for making decisions regarding the disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
